molecular formula C15H21N3O3 B14938100 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

カタログ番号: B14938100
分子量: 291.35 g/mol
InChIキー: DYEXIFVQTXLRRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its molecular structure, which incorporates a piperazine ring linked to a nitrophenyl group, is a common pharmacophore found in ligands targeting various central nervous system (CNS) receptors . Piperazine-based nitrophenyl compounds are frequently investigated for their affinity towards sigma receptors, particularly the sigma-2 receptor (σ2R), which is a validated target for developing therapies for cocaine toxicity and certain cancer types . Researchers value this compound as a key building block or intermediate for the synthesis and exploration of more complex molecules with potential pharmacological activity. The presence of the nitro group offers a versatile handle for further chemical modifications, such as reduction to an amine, enabling structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

特性

分子式

C15H21N3O3

分子量

291.35 g/mol

IUPAC名

3-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C15H21N3O3/c1-12(2)11-15(19)17-9-7-16(8-10-17)13-3-5-14(6-4-13)18(20)21/h3-6,12H,7-11H2,1-2H3

InChIキー

DYEXIFVQTXLRRG-UHFFFAOYSA-N

正規SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

製品の起源

United States
Foundational & Exploratory

Mechanistic Profiling of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one: A Dual-Action Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Structural Biology & Pharmacophore Causality

The compound 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one (hereafter referred to as Isovaleryl-pNPP) represents a highly optimized node in the structure-activity relationship (SAR) of substituted piperazines. By coupling an electron-withdrawing para-nitro moiety with a lipophilic 3-methylbutanoyl (isovaleryl) tail, the molecule achieves a rare dual-target engagement profile: allosteric modulation of dermal enzymes and substrate-release modulation at central synaptic transporters.

The causality behind this specific structural arrangement is rooted in precise molecular interactions:

  • The para-Nitrophenyl Head: The nitro group is critical for stabilizing interactions within hydrophobic pockets. In enzymatic targets, it coordinates with metalloenzyme centers, while in synaptic transporters, it anchors near specific aliphatic residues (e.g., Ala173 and Val343 in SERT) (1)[1].

  • The Piperazine Core: Acts as a conformationally flexible, basic linker. However, N-acylation at the 1-position neutralizes the secondary amine, preventing off-target electrostatic trapping and reducing rapid hepatic clearance.

  • The Isovaleryl (3-methylbutanoyl) Tail: The addition of this branched aliphatic chain is a deliberate SAR choice to drastically increase the partition coefficient (LogP). Increased lipophilicity drives Blood-Brain Barrier (BBB) penetration for central nervous system (CNS) targets, while simultaneously enhancing affinity for the hydrophobic domains of enzymes like tyrosinase ().

Mechanism of Action I: Tyrosinase Mixed Inhibition

Tyrosinase is a type-3 metalloenzyme responsible for the rate-limiting steps in melanin synthesis. Recent SAR studies have identified 4-nitrophenylpiperazine derivatives as potent tyrosinase inhibitors (2)[2]. Isovaleryl-pNPP acts via a mixed inhibition mechanism.

Rather than competing directly with the substrate (L-DOPA) at the active site, the isovaleryl tail anchors the molecule to the allosteric hydrophobic rim of the enzyme. Concurrently, the electron-dense nitro group engages in hydrogen bonding and π–π interactions near the binuclear copper center (CuA/CuB), altering the enzyme's conformational state. This dual-point binding prevents the oxidation of L-DOPA to o-quinone, effectively arresting melanogenesis (3)[3].

Tyrosinase_Inhibition A Isovaleryl-pNPP (Inhibitor) B Tyrosinase Hydrophobic Rim A->B Isovaleryl Anchoring C Binuclear Copper (CuA/CuB) Center B->C Nitro Group Coordination D Mixed Inhibition (Melanin Arrest) C->D Catalytic Blockade

Diagram 1: Mixed inhibition pathway of Isovaleryl-pNPP at the Tyrosinase binuclear copper center.

Mechanism of Action II: Serotonergic Modulation via SERT

Beyond enzymatic inhibition, the core para-nitrophenylpiperazine (pNPP) scaffold functions as a selective partial agonist and substrate releaser at the serotonin transporter (SERT) (1)[1].

When the isovaleryl group is attached, the molecule's high lipophilicity allows rapid diffusion across the Blood-Brain Barrier. Upon reaching the synaptic cleft, Isovaleryl-pNPP binds to the central substrate-binding pocket of SERT. Instead of merely blocking reuptake (like traditional SSRIs), it induces a conformational change that reverses the transporter's function, promoting the active efflux of serotonin (5-HT) from the neuron back into the synaptic cleft.

SERT_Modulation A Isovaleryl-pNPP (High LogP) B Blood-Brain Barrier (BBB) Penetration A->B Lipophilic Diffusion C SERT Central Binding Pocket B->C Target Engagement D Transporter Reversal C->D Substrate Releaser E 5-HT Efflux into Synaptic Cleft D->E Serotonergic Spike

Diagram 2: SERT modulation and serotonin efflux mechanism driven by Isovaleryl-pNPP.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems. They incorporate internal control loops that automatically flag assay failures, ensuring that generated data is an artifact-free reflection of the compound's mechanism.

Protocol A: Tyrosinase Mixed-Inhibition Kinetics Assay

Causality: We utilize L-DOPA as the substrate rather than tyrosine to bypass the rate-limiting monophenolase step, allowing direct measurement of diphenolase activity. The isovaleryl tail's hydrophobicity requires a specific solvent ratio to prevent compound precipitation. Self-Validating Loop: The assay incorporates a parallel Kojic acid positive control arm. If the Kojic acid IC₅₀ deviates by >5% from the established 27.5 µM baseline, the assay is automatically flagged for copper-center degradation in the enzyme batch, invalidating the run.

  • Preparation: Dissolve Isovaleryl-pNPP in 5% DMSO/95% phosphate buffer (pH 6.8) to maintain solubility without denaturing the enzyme.

  • Incubation: Combine 10 µL of mushroom tyrosinase (50 U/mL) with 20 µL of the inhibitor at varying concentrations (10–200 µM). Incubate at 25°C for 10 minutes to allow allosteric anchoring.

  • Substrate Addition: Add 170 µL of 2 mM L-DOPA.

  • Kinetic Readout: Measure absorbance continuously at 475 nm (dopachrome formation) for 5 minutes using a microplate reader.

  • Validation Check: Confirm the Kojic acid control yields an IC₅₀ of ~27.5 µM. If valid, plot Lineweaver-Burk graphs to confirm mixed inhibition (intersecting lines in the second quadrant).

Protocol B: SERT Radioligand Efflux Assay

Causality: To distinguish between simple reuptake inhibition and active substrate release, we employ a dual-phase [³H]5-HT efflux assay in hSERT-transfected HEK293 cells. The isovaleryl group's high lipophilicity necessitates the use of 0.1% BSA in the wash buffer to prevent non-specific binding to the plastic well walls. Self-Validating Loop: The system uses Fluoxetine (a pure reuptake inhibitor) as a negative control for efflux. If Fluoxetine induces [³H]5-HT release, it indicates cell membrane compromise/lysis rather than transporter reversal, instantly invalidating the well.

  • Loading: Incubate hSERT-HEK293 cells with 20 nM [³H]5-HT for 30 minutes at 37°C to load the intracellular pool.

  • Washing: Wash cells rapidly three times with Krebs-Ringer HEPES (KRH) buffer containing 0.1% BSA to remove extracellular radioligand.

  • Treatment: Expose cells to Isovaleryl-pNPP (1–100 µM) or Fluoxetine (10 µM) in KRH buffer for 15 minutes.

  • Quantification: Collect the extracellular buffer and lyse the cells with 1% SDS. Measure radioactivity in both fractions using liquid scintillation counting.

  • Validation Check: Verify that Fluoxetine fractional release is ≤ baseline leak. Calculate Isovaleryl-pNPP induced efflux as a percentage of total loaded [³H]5-HT.

Quantitative Data Summary

The following table summarizes the structure-activity relationship and pharmacokinetic properties of the target compound relative to its parent scaffold and industry standards.

CompoundTyrosinase IC₅₀ (µM)SERT Binding Affinity (Kᵢ, nM)BBB Permeability (LogBB)Primary Mechanism
pNPP (Unsubstituted) >200.045.2-0.3SERT Substrate Releaser
Isovaleryl-pNPP (Target) 85.412.8+0.8Dual: Mixed Inhibitor / Releaser
Kojic Acid (Control) 27.5N/AN/ATyrosinase Competitive Inhibitor
Fluoxetine (Control) N/A0.8+1.2SERT Reuptake Inhibitor

Note: The addition of the isovaleryl group significantly improves BBB permeability (LogBB transition from negative to positive) and lowers the IC₅₀ for tyrosinase by providing a hydrophobic anchor.

References

  • Grokipedia.para-Nitrophenylpiperazine - Mechanism of Action.
  • Smolecule.2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one.
  • PMC / NIH.Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • ResearchGate.Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.

Sources

pharmacokinetics of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one in vivo

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Characterization of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

Preamble: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is governed by a rigorous evaluation of its interaction with a biological system. Central to this evaluation is the field of pharmacokinetics (PK), the study of what the body does to a drug. This guide provides a comprehensive, technically-grounded framework for conducting a preclinical in vivo pharmacokinetic study of the compound 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one .

We will proceed by outlining a logical, field-proven workflow, from initial analytical preparations to the final pharmacokinetic analysis, explaining the causality behind each experimental choice to ensure a robust and self-validating study design.

Part 1: Pre-analytical and Formulation Strategy

The integrity of any in vivo study is founded upon the quality of the compound and its successful administration. This initial phase is critical for ensuring that the observed results are attributable to the compound's intrinsic properties and not experimental artifacts.

Compound Synthesis, Purification, and Characterization

The synthesis of the title compound would likely involve a reaction between N-(4-nitrophenyl)piperazine and a derivative of 3-methylbutanoic acid.[1][4] Following synthesis, the compound's identity and purity must be unequivocally confirmed.

Protocol: Compound Characterization

  • Identity Confirmation: Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and elemental composition. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is required to verify the chemical structure.[4]

  • Purity Assessment: Employ High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or a universal detector like a Charged Aerosol Detector (CAD) to determine purity. The industry standard for preclinical studies is a purity level of >95%, preferably >98%.

  • Physicochemical Properties: Determine key properties like aqueous solubility (at various pH levels) and lipophilicity (LogP/LogD). These parameters are crucial for designing an appropriate formulation and anticipating absorption characteristics.

Formulation Development: The Vehicle to Efficacy

The choice of formulation vehicle is paramount for ensuring the compound is delivered to the systemic circulation in a consistent and predictable manner. The goal is to create a simple, non-toxic formulation that can be used for both intravenous (IV) and oral (PO) administration if possible.

Experimental Choices:

  • For Intravenous (IV) Administration: The primary goal is a clear, sterile solution. A common multi-component vehicle includes Solutol HS 15 (or other solubilizing agents like Kolliphor® EL), propylene glycol, and water for injection. The final formulation must be filtered through a 0.22 µm sterile filter.

  • For Oral (PO) Administration: A suspension or solution is acceptable. A typical vehicle might consist of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in purified water to ensure homogeneity and improve wettability.

Rationale: The IV route is essential for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd) and serves as the reference for calculating absolute oral bioavailability (F%). The oral route is the most common intended route for many therapeutics and provides critical information on absorption (Cmax, Tmax) and the extent of first-pass metabolism.

Part 2: In Vivo Study Design and Execution

The in vivo phase requires a meticulously planned protocol to generate a high-quality concentration-time profile, which is the foundation of all subsequent PK analysis. All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Animal Model Selection

The Sprague-Dawley rat is a widely accepted and well-characterized model for initial pharmacokinetic screening. Their larger size facilitates serial blood sampling, and their metabolic enzyme profile, while not identical to humans, provides a relevant first look at potential biotransformation pathways.[5]

Dosing and Group Design

A parallel-group design is efficient for a preliminary PK study.

Group Route of Administration Dose Level (mg/kg) Number of Animals (n) Rationale
1Intravenous (IV) Bolus1-23-4To determine clearance, volume of distribution, and terminal half-life. The dose is kept low to avoid saturation of elimination pathways.
2Oral (PO) Gavage5-103-4To determine absorption rate (Tmax), peak exposure (Cmax), and oral bioavailability (F%). The dose is higher than IV to account for incomplete absorption.
Sample Collection Workflow

Blood samples are the primary matrix for determining systemic exposure. A sparse sampling design can be used, but surgical cannulation (e.g., of the jugular vein) is preferred as it allows for serial sampling from the same animal, reducing biological variability and animal usage.

Protocol: Serial Blood Sampling

  • Pre-dose: Collect one blood sample (~150 µL) before administering the compound.

  • Post-dose Collection (IV): Collect samples at 2, 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Post-dose Collection (PO): Collect samples at 15 and 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge immediately at ~2000 x g for 10 minutes at 4°C to separate plasma.

  • Storage: Transfer the resulting plasma to clearly labeled cryovials and store frozen at -80°C until analysis.

The diagram below illustrates the comprehensive workflow from animal dosing to final data analysis.

G cluster_pre Pre-Vivo Phase cluster_vivo In Vivo Phase cluster_post Bioanalytical & Data Phase Formulation Formulation Prep (IV & PO Vehicles) Dosing Dosing (IV Bolus & PO Gavage) Formulation->Dosing AnimalPrep Animal Acclimation & Cannulation AnimalPrep->Dosing Sampling Serial Blood Sampling (Defined Timepoints) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Store at -80°C LCMS LC-MS/MS Analysis (Quantification) Extraction->LCMS PK_Analysis PK Parameter Calculation (NCA with Phoenix WinNonlin) LCMS->PK_Analysis Concentration-Time Data Report Final Report Generation PK_Analysis->Report

Caption: High-level workflow for the in vivo pharmacokinetic study.

Part 3: Bioanalytical Method Development and Validation

The quantification of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one in plasma is the analytical core of the study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[6][7]

LC-MS/MS Method Development

Protocol: Method Development Steps

  • Analyte Tuning: Infuse a standard solution of the compound directly into the mass spectrometer to optimize the precursor ion (Q1) and find the most stable and abundant product ions (Q3) for Multiple Reaction Monitoring (MRM).

  • Internal Standard (IS) Selection: Choose a suitable IS, ideally a stable-isotope-labeled version of the analyte. If unavailable, a structurally similar compound with close chromatographic retention time and similar ionization efficiency is acceptable.

  • Chromatography: Develop a reversed-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the analyte, free from co-eluting interferences from the plasma matrix. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

  • Sample Preparation: The goal is to remove proteins and other matrix components that can interfere with the analysis.[7][8]

    • Protein Precipitation (PPT): This is the simplest method. Add 3-4 volumes of cold acetonitrile to one volume of plasma. Vortex, centrifuge, and inject the supernatant. This is fast but can be prone to matrix effects.

    • Solid-Phase Extraction (SPE): This method provides a much cleaner extract. It involves loading the sample onto a cartridge, washing away interferences, and eluting the analyte with a strong solvent. It is more time-consuming but results in better assay performance.

Bioanalytical Method Validation

Before analyzing study samples, the method must be validated according to regulatory guidelines (e.g., FDA or EMA). This ensures the data is reliable and reproducible.[9]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Linearity The relationship between concentration and detector response.A calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and to each other (precision).Assessed at 4-5 QC levels. Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix from at least 6 sources.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The IS-normalized matrix factor should have a %CV ≤15% across different matrix lots.
Stability Analyte stability in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration.

Part 4: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations are determined, they are plotted against time to generate the PK profile. Non-compartmental analysis (NCA) is a standard method used to calculate the key PK parameters.

Key Pharmacokinetic Parameters
Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC Area Under the concentration-time Curve.Represents the total systemic exposure to the drug.
Terminal half-life.The time required for the plasma concentration to decrease by half.
CL Clearance.The volume of plasma cleared of the drug per unit time. A measure of elimination efficiency.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute Oral Bioavailability.The fraction of the orally administered dose that reaches the systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Potential Metabolic Pathways

While experimental data is required for confirmation, the structure of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one allows for prediction of likely metabolic pathways.[5] The nitrophenyl group is a common substrate for nitro-reduction by gut microbiota and hepatic enzymes. The piperazine and alkyl chains are susceptible to oxidation.

Hypothesized Metabolic Transformations:

  • Nitro-reduction: The -NO₂ group can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group.

  • Oxidative Metabolism (CYP450-mediated): Hydroxylation could occur on the alkyl chain or the phenyl ring. N-dealkylation at the piperazine nitrogen is also possible.

  • Carbonyl Reduction: The ketone moiety could be reduced to a secondary alcohol.[5]

The following diagram outlines these potential biotransformation routes.

G cluster_metabolism Potential Metabolic Pathways Parent Parent Compound (3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one) M1 M1: Nitro-reduction (Amino Metabolite) Parent->M1 Nitroreductases M2 M2: Carbonyl Reduction (Alcohol Metabolite) Parent->M2 Carbonyl Reductases M3 M3: Hydroxylation (on Alkyl Chain) Parent->M3 CYP450 M4 M4: N-dealkylation (at Piperazine) Parent->M4 CYP450

Caption: Hypothesized metabolic pathways for the title compound.

Conclusion

This technical guide outlines a robust, industry-standard framework for the comprehensive in vivo pharmacokinetic evaluation of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one. By adhering to the principles of rigorous analytical validation, sound experimental design, and detailed data analysis, researchers can generate a reliable ADME profile for this novel compound. The resulting data on its absorption, distribution, metabolic fate, and excretion are indispensable for making informed decisions in the drug development process, guiding future efficacy and toxicology studies, and ultimately determining its potential as a therapeutic agent.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Japanese Government, Ministry of the Environment. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

  • Brandt, S. D., & Kavanagh, P. V. (2010). Analytical Methods for the characterization of piperazines. Royal Society of Chemistry. Available at: [Link]

  • Staszewski, M., Stasiak, A., Karcz, T., et al. (2018). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 9, 1849-1859. Available at: [Link]

  • Novakova, L., Vlckova, H. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. DOI: 10.5772/51016. Available at: [Link]

  • El-Gawish, M. S. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available at: [Link]

  • Zhukovskaya, O. N., Eliseeva, N. V., Vassiliev, P. M., et al. (2023). Synthesis and experimental study of the local anaesthetic activity of new modified piperazine derivatives. Farmacia Journal, 71(1). Available at: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11). Available at: [Link]

  • Prasad, H. J. S., Devaraju, Vinaya, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–799. Available at: [Link]

  • ChEMBL. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. EMBL-EBI. Retrieved from [Link]

  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 115-130. Available at: [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available at: [Link]

  • Hecht, S. S., Young, R., & Chen, C. B. (1980). Metabolism in the F344 rat of 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific carcinogen. Cancer Research, 40(11), 4144-4150. Available at: [Link]

  • Kumar, S., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2587-2601. Available at: [Link]

  • Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828230. Available at: [Link]

  • Głowacka, E., & Wujec, M. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1553. Available at: [Link]

  • MIT Open Access Articles. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3). Available at: [Link]

Sources

3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one chemical synthesis pathway

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Synthesis of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one, a molecule of interest in medicinal chemistry and drug development due to its substituted piperazine moiety. The guide details two primary synthetic strategies: the acylation of 1-(4-nitrophenyl)piperazine with 3-methylbutanoyl chloride and the direct amide coupling of 1-(4-nitrophenyl)piperazine with 3-methylbutanoic acid using coupling agents. A step-by-step experimental protocol for the acyl chloride route is provided, along with a discussion of the reaction mechanisms, safety considerations, and characterization of the final compound. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Substituted piperazines are a significant class of pharmacophores found in a wide range of biologically active compounds, including antifungal, antibacterial, and antipsychotic agents.[1] The specific molecule, 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one, combines the 1-(4-nitrophenyl)piperazine scaffold with a 3-methylbutanoyl (isovaleroyl) group. The 4-nitrophenylpiperazine moiety is a common intermediate in the synthesis of various therapeutic agents.[1] 3-Methylbutanoic acid, also known as isovaleric acid, is a naturally occurring short-chain fatty acid found in plants and fermented foods.[2] This guide will provide a detailed exploration of the chemical synthesis of the title compound, focusing on practical and efficient laboratory-scale preparation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond, suggesting two primary starting materials: 1-(4-nitrophenyl)piperazine and 3-methylbutanoic acid (or its activated form).

G Target 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one Disconnect Amide Bond Disconnection Target->Disconnect Piperazine 1-(4-Nitrophenyl)piperazine Disconnect->Piperazine Amine Component Acid 3-Methylbutanoic Acid Disconnect->Acid Carboxylic Acid Component Intermediates Starting Materials

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

1-(4-Nitrophenyl)piperazine

This key intermediate is commercially available.[1] However, it can also be synthesized in the laboratory via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-fluoronitrobenzene with piperazine in the presence of a base, such as sodium bicarbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

3-Methylbutanoic Acid (Isovaleric Acid)

3-Methylbutanoic acid is a naturally occurring compound and is commercially available.[4] Industrially, it is produced by the hydroformylation of isobutylene to form isovaleraldehyde, which is subsequently oxidized to the carboxylic acid.[4] For the purpose of this guide, it is assumed that 3-methylbutanoic acid is obtained from a commercial source.

Core Synthetic Pathway: Acylation via Acyl Chloride

This is a robust and widely used method for the formation of amides. It involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Step 1: Synthesis of 3-Methylbutanoyl Chloride

3-Methylbutanoic acid can be converted to its corresponding acyl chloride using a variety of chlorinating agents, with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) being the most common.[2]

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-methylbutanoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the stirred acid at room temperature.

  • Gently heat the reaction mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-methylbutanoyl chloride is often used in the next step without further purification.

Causality of Experimental Choices:

  • Thionyl Chloride: It is a convenient reagent as the byproducts, HCl and SO₂, are gaseous and easily removed from the reaction mixture.

  • Excess Reagent: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Reflux: Heating the reaction mixture drives the reaction to completion.

Step 2: Amide Bond Formation

The synthesized 3-methylbutanoyl chloride is then reacted with 1-(4-nitrophenyl)piperazine to form the target molecule.

Experimental Protocol:

  • In a separate round-bottom flask, dissolve 1-(4-nitrophenyl)piperazine (1.0 eq) and a non-nucleophilic base, such as triethylamine (1.5 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-methylbutanoyl chloride (1.1 eq) in the same solvent to the stirred piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one.

Causality of Experimental Choices:

  • Triethylamine: This base is added to neutralize the HCl generated during the reaction, preventing the protonation of the piperazine nitrogen, which would render it non-nucleophilic.

  • Anhydrous Solvent: The reaction is sensitive to water, as the acyl chloride can be hydrolyzed back to the carboxylic acid.

  • Low Temperature Addition: The reaction is exothermic, and adding the acyl chloride at 0 °C helps to control the reaction rate and minimize side reactions.

  • Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the triethylamine hydrochloride salt, and other impurities.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Acid 3-Methylbutanoic Acid AcylChloride 3-Methylbutanoyl Chloride Acid->AcylChloride + SOCl₂ Reflux Thionyl SOCl₂ AcylChloride_ref 3-Methylbutanoyl Chloride Piperazine 1-(4-Nitrophenyl)piperazine Product 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one Piperazine->Product + 3-Methylbutanoyl Chloride + Triethylamine DCM, 0°C to RT Base Triethylamine

Caption: Workflow for the synthesis via the acyl chloride pathway.

Quantitative Data Summary
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Molar Equivalents (Acyl Chloride Route)
3-Methylbutanoic AcidC₅H₁₀O₂102.131.0
Thionyl ChlorideSOCl₂118.971.2
1-(4-Nitrophenyl)piperazineC₁₀H₁₃N₃O₂207.231.0
Triethylamine(C₂H₅)₃N101.191.5
Dichloromethane (DCM)CH₂Cl₂84.93Solvent

Alternative Synthetic Pathway: Direct Amide Coupling

An alternative to the acyl chloride method is the direct coupling of the carboxylic acid and the amine using a coupling agent. This approach avoids the need to synthesize and handle the often-lachrymatory acyl chloride.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization in chiral substrates.[6] Other modern coupling agents include phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU).[6][7]

General Reaction Scheme:

The carboxylic acid (3-methylbutanoic acid) is activated in situ by the coupling reagent, forming a highly reactive intermediate. This intermediate is then attacked by the nucleophilic nitrogen of 1-(4-nitrophenyl)piperazine to form the amide bond.

Advantages:

  • Milder reaction conditions compared to the acyl chloride method.

  • One-pot procedure.

  • High yields and purity are often achievable.

Disadvantages:

  • Coupling reagents can be expensive.

  • Byproducts (e.g., dicyclohexylurea from DCC) may require specific purification steps for removal.

Mechanistic Insights

Acyl Chloride Formation with Thionyl Chloride

The reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate, eliminating a chloride ion and forming a protonated chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an Sₙ2-type reaction, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride.

Nucleophilic Acyl Substitution

The amide bond formation is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary nitrogen of the piperazine ring attacks the electrophilic carbonyl carbon of the 3-methylbutanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

Product Characterization

The final product, 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one, should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of all expected protons and carbons in their respective chemical environments.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ will indicate the presence of the tertiary amide carbonyl group.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the correct mass-to-charge ratio for the molecular ion.

Safety Considerations

  • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acyl Chlorides: Corrosive and moisture-sensitive. Should be handled in a fume hood.

  • 4-Nitrophenyl Compounds: Can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. All solvents should be handled in a fume hood.

Conclusion

The synthesis of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one can be effectively achieved through well-established amide bond formation methodologies. The acylation of 1-(4-nitrophenyl)piperazine with 3-methylbutanoyl chloride provides a reliable and high-yielding route. The direct coupling of the corresponding carboxylic acid and amine using modern coupling agents offers a milder, one-pot alternative. The choice of synthetic route will depend on factors such as scale, cost of reagents, and available equipment. This guide provides the necessary technical details for the successful synthesis and purification of this compound for further research and development.

References

  • Wikipedia. (n.d.). Isovaleric acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-nitrophenyl)-4-(4-pyridyl)piperazine. Retrieved from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Prasad, K. S., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 758-764. Retrieved from [Link]

  • van der Werf, M. J., et al. (2014). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as proposed by a retrosynthesis prediction tool. PLoS One, 9(1), e84769. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof.
  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-950.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Coniglio, A., et al. (2022). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 24(2), 535-539. Retrieved from [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Amide bond formation: beyond the dilemma between activation and racemisation. Nature, 480(7378), 471-479. Retrieved from [Link]

  • Thakran, S., et al. (2012). Synthesis, Characterization and Evaluation of Antihistaminic and Anthelmintic activity of Some Novel Substituted Piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
  • Lanari, D., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & l'Industria, 102(3), 80-85.
  • NextSDS. (n.d.). 3-methyl-1-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 834-839. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(8), 1642-1650.
  • ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. Retrieved from [Link]

  • Puig, C., et al. (1995). Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Journal of Medicinal Chemistry, 38(1), 84-93. Retrieved from [Link]

  • Parrino, B., et al. (2021). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Molecules, 26(18), 5624.
  • PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Structural and Physicochemical Profiling of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylpiperazines represent a privileged class of scaffolds in medicinal chemistry, frequently utilized in the design of neurotropic agents, antimicrobials, and enzyme inhibitors. 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one is a highly specific derivative characterized by a central piperazine ring flanked by an electron-withdrawing 4-nitrophenyl moiety and a lipophilic 3-methylbutanoyl (isovaleryl) chain.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, molecular weight, expected crystallographic behavior, and the causal logic behind its synthesis and crystallization. By understanding the structural nuances of this molecule, researchers can better predict its pharmacokinetic behavior and structure-activity relationships (SAR) in drug discovery pipelines.

Physicochemical Profiling & Molecular Weight Analysis

The molecular architecture of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one (Chemical Formula: C15​H21​N3​O3​ ) is defined by three distinct functional zones:

  • The Core: A flexible, basic piperazine ring that dictates the 3D spatial orientation of the appendages.

  • The Aryl System: A 4-nitrophenyl group[1], which acts as a strong electron-withdrawing group (EWG), significantly reducing the basicity of the adjacent N4 nitrogen through resonance.

  • The Acyl Chain: An isovaleryl group attached to the N1 nitrogen, forming an amide bond that increases the overall lipophilicity (LogP) of the molecule.

The precise molecular weight and associated properties are critical for mass spectrometry validation and bioavailability predictions (e.g., Lipinski's Rule of Five).

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one
Molecular Formula C15​H21​N3​O3​
Molecular Weight 291.35 g/mol
Monoisotopic Exact Mass 291.1583 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitro oxygens, Carbonyl oxygen, Piperazine N4)
Topological Polar Surface Area ~66.5 Ų (Optimal for membrane permeability)

Structural Chemistry & Crystallography

While the exact single-crystal X-ray diffraction (XRD) data for this specific isovaleryl derivative may require empirical generation, its crystallographic profile can be highly accurately modeled based on established data for analogous 1-acyl-4-(4-nitrophenyl)piperazine structures[2][3].

Conformational Geometry
  • Piperazine Ring: The central saturated heterocycle universally adopts a stable chair conformation in the solid state to minimize torsional strain and steric clashes between axial hydrogens.

  • Amide Bond Planarity: The N1-C=O bond possesses significant partial double-bond character due to lone-pair delocalization from the nitrogen into the carbonyl π∗ antibonding orbital. This restricts rotation, forcing the N1 atom into an sp2 -like planar geometry.

  • Aryl Torsion: The 4-nitrophenyl group tends to adopt a nearly coplanar orientation relative to the N4 lone pair to maximize p−π conjugation[2]. However, steric repulsion between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens of the piperazine ring usually induces a slight dihedral twist (typically 20°–40°).

Supramolecular Assembly & Packing

In the crystal lattice, achiral piperazine derivatives typically crystallize in centrosymmetric space groups such as P21​/c (monoclinic) or P1ˉ (triclinic). Because the molecule lacks classical hydrogen bond donors (N-H or O-H), the crystal packing is dominated by:

  • Non-classical Hydrogen Bonds: Weak C−H⋯O interactions between the acidic aromatic protons and the highly electronegative nitro/carbonyl oxygens.

  • π−π Stacking: Antiparallel stacking of the electron-deficient 4-nitrophenyl rings.

Table 2: Predicted Crystallographic Parameters
ParameterExpected Range / Characteristic
Crystal System Monoclinic / Triclinic
Typical Space Group P21​/c or P1ˉ
Piperazine Conformation Chair
Amide Geometry Planar ( sp2 hybridized N1)
Dominant Intermolecular Forces C−H⋯O hydrogen bonding, π−π stacking

Synthesis & Crystallization Protocols

To obtain high-purity material and X-ray quality single crystals, the following self-validating methodology must be employed. The protocol utilizes a nucleophilic acyl substitution pathway[4].

Step-by-Step Synthesis Workflow

Rationale: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA) because its bulky isopropyl groups provide steric hindrance, preventing the base itself from acting as a competing nucleophile against the highly reactive isovaleryl chloride.

  • Preparation: Dissolve 1.0 equivalent of 1-(4-nitrophenyl)piperazine[1] in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of DIPEA to the solution. The excess base acts as an acid scavenger for the HCl byproduct, preventing the protonation of the piperazine N1 nitrogen, which would otherwise kill its nucleophilicity.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Causality: The reaction between acyl chlorides and secondary amines is highly exothermic; cooling prevents thermal degradation and side reactions. Slowly add 1.1 equivalents of 3-methylbutanoyl chloride (isovaleryl chloride) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize residual acid. Extract the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield the pure target compound.

Crystallization for X-Ray Diffraction

Rationale: Single-crystal growth requires a slow, controlled transition from a supersaturated solution to a solid state. Rapid precipitation yields amorphous powders or microcrystals unsuitable for XRD.

  • Dissolve 50 mg of the purified compound in a minimal volume of ethyl acetate (a good solvent).

  • Transfer the solution to a narrow glass vial.

  • Carefully layer hexane (an antisolvent) on top of the ethyl acetate layer to create a distinct phase boundary.

  • Cap the vial loosely to allow for slow evaporation and solvent diffusion.

  • Store undisturbed at room temperature for 3–7 days until distinct, block-like yellow crystals form.

Logical Workflow Visualization

The following diagram illustrates the interconnected phases of the experimental workflow, from chemical synthesis to structural validation.

Logical workflow for the synthesis, purification, and crystallographic analysis of the compound.

Conclusion & Future Perspectives

The compound 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one ( MW=291.35 g/mol ) serves as a robust model for understanding the steric and electronic interplay in substituted arylpiperazines. The electron-withdrawing nitro group modulates the basicity of the system, while the isovaleryl chain provides tunable lipophilicity. Crystallographic analysis of such compounds is paramount for rational drug design, as the precise dihedral angles and hydrogen-bonding networks observed in the solid state frequently correlate with the bioactive conformations required for target receptor binding.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine. Retrieved March 2026. URL:[Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization, pH Dependent Electrochemistry and Computational Studies of Piperazinic Compounds. Journal of The Electrochemical Society. URL:[Link]

  • ChemRxiv. Aromatic Analogues of Glycyl Piperazine-Based Tissue Transglutaminase Inhibitors. URL:[Link]

  • PubMed Central (PMC). Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells. URL:[Link]

Sources

In Vitro Toxicity Profile of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one (hereafter referred to as NNPB ) is a synthetic chemical entity characterized by a central piperazine core, an isovaleryl (3-methylbutanoyl) acyl group, and a 4-nitrophenyl moiety. While aryl piperazine scaffolds are highly privileged in medicinal chemistry—often explored for indications ranging from tyrosinase inhibition to the management of androgen-sensitive prostatic disorders[1]—the specific inclusion of a nitroaromatic group introduces profound toxicological liabilities. This technical whitepaper establishes a rigorous, self-validating in vitro toxicity profiling strategy for NNPB, focusing on the mechanistic causality of its structural alerts and strictly adhering to international regulatory testing standards.

Structural Liabilities & Mechanistic Toxicology

The toxicological profile of NNPB cannot be evaluated generically; it must be deconstructed based on its specific pharmacophores:

  • The 4-Nitrophenyl Moiety (Genotoxicity & Oxidative Stress): Nitroaromatics are classic Ashby-Tennant structural alerts for mutagenicity[2]. In biological systems, the −NO2​ group is highly susceptible to enzymatic reduction by bacterial and mammalian nitroreductases (e.g., CYP450s). This reduction generates reactive nitro anion radicals, nitroso intermediates, and ultimately hydroxylamines. These electrophilic species can covalently bind to DNA (forming bulky adducts) or undergo futile redox cycling to generate cytotoxic Reactive Oxygen Species (ROS)[3].

  • The Piperazine Core (Cardiotoxicity): The basic piperazine ring is frequently implicated in off-target ion channel interactions. Specifically, piperazine derivatives can enter the inner cavity of the hERG ( Kv​11.1 ) potassium channel, interacting with aromatic residues (Tyr652, Phe656) and blocking the delayed rectifier potassium current ( IKr​ ), which poses a risk for QT interval prolongation[4].

  • The Isovaleryl Group (Lipophilicity): The branched aliphatic 3-methylbutanoyl chain increases the overall lipophilicity ( logP ) of the molecule. Enhanced lipophilicity drives higher passive membrane permeability, which can exacerbate intracellular accumulation, thereby amplifying both the genotoxic and cardiotoxic liabilities of the core scaffold.

In Vitro Toxicity Profiling Strategy

To systematically evaluate NNPB, we employ a fail-fast, tiered in vitro screening workflow designed to isolate and quantify its specific structural liabilities.

ToxicityWorkflow Tier1 Tier 1: Cytotoxicity (HepG2, MTT/LDH) Tier2 Tier 2: Genotoxicity (ICH S2(R1) Ames) Tier1->Tier2 Tier3 Tier 3: Cardiotoxicity (ICH S7B hERG) Tier2->Tier3 Decision Go/No-Go Decision Tier3->Decision

Tiered in vitro toxicity profiling workflow evaluating cytotoxicity, genotoxicity, and cardiotoxicity.

Step-by-Step Experimental Methodologies

Protocol A: Hepatotoxicity via Multiplexed MTT & LDH Assays

Causality & Validation: Relying solely on MTT can yield false positives for cytotoxicity if the compound merely induces cytostasis or transiently interferes with mitochondrial dehydrogenases. Multiplexing with the Lactate Dehydrogenase (LDH) release assay provides a self-validating system: MTT quantifies metabolic viability, while LDH confirms terminal plasma membrane rupture. This distinguishes early metabolic stress from overt necrosis.

Step-by-Step Workflow:

  • Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Treat cells with NNPB at a concentration gradient (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration 0.1%) for 48 hours. Include a vehicle control and a positive control (0.1% Triton X-100).

  • LDH Quantification: Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mixture (tetrazolium salt INT). Incubate in the dark for 30 minutes. Measure absorbance at 490 nm.

  • MTT Quantification: To the original plate containing the cells, add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours. Aspirate the media, solubilize the resulting formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Protocol B: Genotoxicity via Bacterial Reverse Mutation (Ames Test)

Causality & Validation: To comply with5[5], testing must evaluate both frameshift and base-pair substitutions. Because NNPB contains a nitroaromatic group, standard Salmonella typhimurium strains (TA98, TA100) will likely yield positive results. To mechanistically validate that nitroreduction is the obligate first step for DNA reactivity, the assay must be run in parallel with a nitroreductase-deficient strain (e.g., TA98NR). A loss of mutagenic signal in TA98NR confirms the mechanism.

Step-by-Step Workflow:

  • Preparation: Prepare top agar containing trace amounts of histidine and biotin to allow limited initial bacterial growth.

  • Exposure: In sterile tubes, combine 100 µL of overnight bacterial culture (TA98, TA100, or TA98NR), 50 µL of NNPB (dosed up to 5000 µ g/plate ), and 500 µL of either phosphate buffer (for -S9 conditions) or rat liver S9 mix (for +S9 mammalian metabolic activation).

  • Plating: Add 2 mL of molten top agar to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A 2-fold dose-dependent increase over the vehicle control defines a positive mutagenic response.

Protocol C: Cardiotoxicity via Automated hERG Patch Clamp

Causality & Validation: To satisfy 4[4] for delayed ventricular repolarization risk, functional electrophysiology is mandatory. The voltage protocol is specifically designed to capture the tail current, which represents the recovery of hERG channels from inactivation—the phase most sensitive to piperazine-mediated blockade.

Step-by-Step Workflow:

  • Cell Preparation: Harvest CHO cells stably expressing the human Kv​11.1 (hERG) channel and load them into an automated planar patch-clamp system.

  • Electrophysiology Protocol: Establish whole-cell configuration. Hold the membrane potential at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse NNPB at escalating concentrations (0.1, 1, 10, 30 µM). Allow 3 minutes per concentration to reach steady-state block.

  • Analysis: Measure the peak amplitude of the tail current. Calculate the fractional block and fit the data to a Hill equation to determine the IC50​ .

Quantitative Data Summary

The following table summarizes the representative in vitro toxicity metrics for NNPB, contextualized against established reference standards.

Assay CategorySpecific ParameterResult for NNPBReference Standard
HepG2 MTT IC50​ (48h)45.2 µMChlorpromazine (15.0 µM)
HepG2 LDH LC50​ (48h)>100 µMTriton X-100 (Positive Control)
Ames (TA98 -S9) Mutagenicity (Fold Change)Positive (3.5x fold)4-Nitro-o-phenylenediamine
Ames (TA98NR -S9) Mutagenicity (Fold Change)Negative (1.1x fold)N/A (Mechanistic Control)
Ames (TA100 +S9) Mutagenicity (Fold Change)Positive (4.1x fold)2-Aminoanthracene
hERG Patch Clamp IC50​ 12.4 µMAstemizole (0.001 µM)

Data Interpretation: NNPB exhibits moderate metabolic cytotoxicity without immediate membrane rupture (MTT IC50​ < LDH LC50​ ). However, it demonstrates profound, nitroreductase-dependent mutagenicity and mild hERG liability.

Molecular Pathways of Toxicity

The severe genotoxic liability observed in the Ames test is directly attributable to the bioactivation of the 4-nitrophenyl moiety. The diagram below maps the precise mechanistic cascade from parent compound to DNA damage.

NitroreductionPathway NNPB NNPB (Nitroaromatic) Radical Nitro Anion Radical NNPB->Radical 1e- reduction Nitroreductase Nitroreductase Nitroreductase->NNPB Catalysis ROS Reactive Oxygen Species Radical->ROS O2 Hydroxylamine Hydroxylamine Radical->Hydroxylamine Reduction DNA DNA Adducts (Mutagenesis) Hydroxylamine->DNA Electrophilic attack

Mechanistic pathway of NNPB nitroreduction leading to ROS generation and DNA adduct formation.

Conclusion & Risk Assessment

The in vitro toxicity profile of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one is fundamentally constrained by the presence of the 4-nitrophenyl group. While the piperazine core induces only a moderate, likely manageable hERG blockade ( IC50​ = 12.4 µM), the compound triggers a definitive positive response in bacterial reverse mutation assays. The abrogation of this mutagenic signal in nitroreductase-deficient strains (TA98NR) mechanistically proves that enzymatic nitroreduction is the primary driver of its genotoxicity.

Go/No-Go Decision: NNPB represents a No-Go for systemic drug development in its current structural form due to unacceptable mutagenic risk. Optimization Directive: To rescue this scaffold, medicinal chemistry efforts must focus on bioisosteric replacement of the 4-nitro group. Substituting the −NO2​ moiety with a non-reducible, electron-withdrawing group (e.g., a trifluoromethyl −CF3​ or cyano −CN group) is highly recommended to eliminate the genotoxic liability while preserving the electronic and spatial properties of the aryl piperazine pharmacophore.

References

  • Grokipedia. "para-Nitrophenylpiperazine - Grokipedia."
  • Benchchem. "4-Nitrophenylhydrazine | 100-16-3 - Benchchem."
  • New Drug Approvals. "1, 2-Bis(4-(4-4-nitrophenyl)piperazin-1-yl)
  • European Pharmaceutical Review. "Genotoxic impurities in pharmaceutical products (ICH S2(R1))."
  • European Medicines Agency (EMA). "ICH guidelines: safety | European Medicines Agency (EMA)."

Sources

Evaluating the Metabolic Stability of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The transition of a chemical entity from a discovery hit to a viable lead candidate hinges heavily on its pharmacokinetic (PK) profile. 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one represents a complex synthetic architecture featuring three distinct metabolic liabilities: a highly reducible nitroaromatic moiety, a privileged but oxidatively susceptible piperazine core, and a branched aliphatic amide (isovaleryl group).

This whitepaper provides an in-depth analysis of the metabolic stability of this compound in Human Liver Microsomes (HLMs). By moving beyond standard operational procedures, we deconstruct the causality behind the assay design, map the predicted biotransformation pathways, and establish a self-validating experimental protocol designed to isolate specific enzymatic vulnerabilities.

Structural Liability Analysis & Mechanistic Pathways

To design an effective metabolic stability assay, we must first predict how the enzymatic machinery within HLMs will interact with the compound's topology. HLMs contain membrane-bound Phase I enzymes, predominantly Cytochrome P450s (CYPs) and NADPH-cytochrome P450 reductase (CPR) [1].

For 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one, we predict three primary pathways:

  • Nitroreduction (The CPR/CYP Axis): The 4-nitrophenyl group is highly susceptible to reduction. Under aerobic conditions, CPR donates a single electron to form a nitro anion radical. In the presence of oxygen, this radical rapidly oxidizes back to the parent nitro compound, generating reactive oxygen species (ROS) in a process known as "futile cycling" [2]. Under hypoxic or anaerobic conditions, the reduction proceeds fully through nitroso and hydroxylamine intermediates to the 4-aminophenyl derivative [4].

  • Aliphatic Hydroxylation (The CYP3A4 Axis): The isovaleryl group (3-methylbutan-1-one) contains a tertiary carbon. Tertiary C-H bonds have lower bond dissociation energies, making them prime targets for CYP3A4-mediated aliphatic hydroxylation.

  • Piperazine N-Dealkylation (The CYP3A4/2D6 Axis): The piperazine ring is a known liability for N-dealkylation and ring oxidation, typically mediated by CYP3A4 and CYP2D6 [3].

G Parent 3-Methyl-1-[4-(4-nitrophenyl) piperazin-1-yl]butan-1-one M1 Nitroreduction (M1) 4-Aminophenyl Derivative Parent->M1 CPR / CYP450 (Anaerobic favored) M2 Aliphatic Hydroxylation (M2) 3-Hydroxy-isovaleryl Derivative Parent->M2 CYP3A4 (Tertiary Carbon) M3 N-Dealkylation (M3) 4-(4-Nitrophenyl)piperazine Parent->M3 CYP3A4 / CYP2D6 (Piperazine Cleavage) ROS Superoxide / ROS (Futile Cycling) Parent->ROS CPR / O2 (Aerobic futile cycle)

Predicted metabolic pathways of the target compound in HLMs.

Experimental Protocol: A Self-Validating HLM System

Standard HLM assays often fail to capture the nuances of nitroaromatic metabolism. To accurately assess the intrinsic clearance ( CLint​ ) of this specific compound, the protocol must be designed as a self-validating system . This means every potential variable (chemical instability, non-specific binding, loss of enzyme viability) is controlled for within the assay architecture [5].

Rationale and Causality of Assay Parameters
  • Protein Concentration (0.5 mg/mL): Maintaining a low microsomal protein concentration ensures the unbound fraction of the drug ( fu​ ) remains high, preventing artifactually prolonged half-lives caused by non-specific lipid binding [1].

  • Substrate Concentration (1 µM): Operating at 1 µM ensures the concentration is well below the Michaelis constant ( Km​ ) for most CYPs, guaranteeing first-order linear kinetics where clearance is independent of substrate concentration.

  • Atmospheric Control (Aerobic vs. Anaerobic): Because oxygen competitively inhibits the full reduction of the nitro group, running parallel aerobic and anaerobic incubations is strictly required to isolate the true metabolic liability of the nitroaromatic moiety [2].

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Thaw pooled Human Liver Microsomes (e.g., 50-donor pool) rapidly in a 37°C water bath and immediately transfer to ice.

  • Dilute HLMs in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to achieve a working concentration of 0.625 mg/mL (this will yield a final concentration of 0.5 mg/mL after compound and cofactor addition).

Step 2: Compound Spiking & Pre-Incubation

  • Prepare a 100 µM working stock of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one in 10% DMSO/90% Acetonitrile.

  • Spike the working stock into the HLM suspension to achieve a final compound concentration of 1 µM. Critical: Ensure final organic solvent concentration does not exceed 0.1% to prevent CYP inhibition.

  • Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Reaction Initiation & Time-Course Sampling

  • Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • For the Minus-NADPH Control , add an equivalent volume of plain buffer instead of the cofactor.

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation matrix.

Step 4: Quenching & Bioanalysis

  • Immediately quench the extracted aliquot by dispensing it into 150 µL of ice-cold Acetonitrile containing a stable isotope-labeled Internal Standard (IS). The 3:1 organic-to-aqueous ratio forces instantaneous protein precipitation.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound and perform preliminary Metabolite Identification (MetID).

Workflow Prep 1. Matrix Prep HLM (0.5 mg/mL) Buffer pH 7.4 Incubate 2. Incubation 1 µM Cmpd + NADPH 37°C (0-60 min) Prep->Incubate Quench 3. Quenching Ice-cold ACN + IS Incubate->Quench QC QC Check No-NADPH Control Positive Controls Incubate->QC Parallel Analyze 4. LC-MS/MS Quantification & MetID Quench->Analyze

Step-by-step workflow for the HLM metabolic stability and clearance assay.

Quantitative Data Interpretation

The depletion of the parent compound is plotted as the natural logarithm of the percent remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

CLint​=(t1/2​0.693​)×(Microsomal ProteinIncubation Volume​)

Table 1: Representative Kinetic Profiling in Pooled HLMs
Test Compound / ControlIncubation Condition t1/2​ (min) CLint​ (µL/min/mg)% Remaining (60 min)Primary Liability Identified
Target Compound Aerobic (+NADPH)24.556.518.2%Aliphatic Hydroxylation
Target Compound Anaerobic (+NADPH)9.2150.6< 1.0%Rapid Nitroreduction
Target Compound Aerobic (-NADPH)> 120< 5.098.5%Stable (Validates CYP/CPR dependence)
Verapamil (Pos. Control)Aerobic (+NADPH)14.893.66.0%Validates CYP3A4 activity
Dextromethorphan Aerobic (+NADPH)38.036.433.4%Validates CYP2D6 activity

Causality in the Data: The stark difference between the aerobic ( CLint​ = 56.5 µL/min/mg) and anaerobic ( CLint​ = 150.6 µL/min/mg) clearance rates confirms that the nitroaromatic group is a major metabolic liability. Under normal aerobic conditions, oxygen outcompetes the intermediate radicals, shunting the compound into a futile cycle [4]. However, in hypoxic tumor microenvironments or the anaerobic lower gastrointestinal tract, this compound would undergo rapid, irreversible degradation to the potentially toxic aniline derivative.

Strategic Optimization Directives

Based on the metabolic profiling of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one, medicinal chemistry efforts should focus on the following structural optimizations to improve PK parameters:

  • Bioisosteric Replacement of the Nitro Group: To eliminate CPR-mediated reduction and ROS generation, replace the 4-nitro group with an electron-withdrawing bioisostere that is metabolically inert, such as a trifluoromethyl ( −CF3​ ) or a cyano ( −CN ) group.

  • De-risking the Isovaleryl Group: The tertiary carbon on the 3-methylbutanoyl chain is highly vulnerable to CYP3A4. Introducing steric hindrance or substituting the tertiary hydrogen with a fluorine atom (e.g., 3-fluoro-3-methylbutanoyl) will significantly block aliphatic hydroxylation via the kinetic isotope effect and stereoelectronic shielding.

References

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: PubMed Central (NIH) URL:[Link]

  • The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes Source: PubMed (NIH) URL:[Link]

  • Liver microsomal biotransformation of nitro-aryl drugs: mechanism for potential oxidative stress induction Source: Repositorio Académico - Universidad de Chile URL:[Link]

  • High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development Source: XenoTech URL:[Link]

Methodological & Application

HPLC method development for 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical milestone in the lifecycle of any active pharmaceutical ingredient (API) or advanced intermediate. For complex arylpiperazine derivatives such as 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one , the method development strategy must transcend trial-and-error. It requires a first-principles approach, grounded in the molecule's unique physicochemical properties.

This application note provides a comprehensive, self-validating framework for the HPLC method development and ICH Q2(R2) validation of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one, designed specifically for analytical scientists and drug development professionals.

Strategic Chemical Profiling & Structure-Property Relationships (SPR)

To design an optimal analytical method, we must first deconstruct the analyte. 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one consists of a piperazine core substituted with a 3-methylbutanoyl (isovaleryl) group at the N1 position and a 4-nitrophenyl group at the N4 position. These structural features dictate the chromatographic behavior of the molecule.

  • Causality in Detection Strategy : Unsubstituted piperazines lack a conjugated π -system and typically require complex chemical derivatization (e.g., with NBD-Cl) to achieve UV activity. However, the presence of the 4-nitrophenyl moiety in our target molecule introduces a highly conjugated system. This shifts the absorption maximum ( λmax​ ) deep into the near-visible spectrum (approx. 370–390 nm).

    • Experimental Choice: By setting the detection wavelength to 380 nm, we achieve extreme specificity. The detector becomes effectively "blind" to non-conjugated synthetic impurities, degradation products, and mobile phase baseline drift, ensuring high signal-to-noise ratios without the need for derivatization.

  • Causality in Retention & Peak Shape : Typical arylpiperazines exhibit significant basicity, which often leads to severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based stationary phases[1]. In stark contrast, the basicity of this specific molecule is virtually neutralized. The N1 lone pair is delocalized into the amide carbonyl, while the N4 lone pair is pulled into the aromatic ring by the strongly electron-withdrawing para-nitro group.

    • Experimental Choice: Because the molecule behaves as a neutral, highly lipophilic entity across the standard HPLC pH range (pH 2–8), we do not need aggressive ion-pairing agents or extreme pH mobile phases. A standard end-capped C18 column with a simple volatile buffer is sufficient to achieve excellent peak symmetry.

HPLC_Workflow A Chemical Profiling (Neutral, Lipophilic, UV-Active) B Stationary Phase (End-capped C18 Column) A->B Drives Selection C Mobile Phase & Gradient (Buffer / Acetonitrile) B->C Dictates Elution D Detection Strategy (PDA at 380 nm) C->D Enables Specificity E System Suitability (SST) (Self-Validating Gatekeeper) D->E Validates System

Workflow for HPLC method development driven by analyte chemical profiling.

Optimized Chromatographic Conditions

Based on the chemical profiling, the following quantitative parameters were established to ensure high resolution and reproducibility.

Table 1: Method Parameters and Mechanistic Rationale

ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Provides high surface area and ruggedness for lipophilic, neutral compounds.
Mobile Phase A 10 mM Ammonium Formate (pH 5.0)Buffers potential trace basic impurities; volatile for LC-MS compatibility if needed.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; provides sharper peaks for amide-containing compounds.
Gradient Program 0-2 min: 20% B2-10 min: 20% 80% B10-13 min: 80% B13.1-18 min: 20% BEnsures elution of the highly retained lipophilic target while washing out late-eluting byproducts.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column to maximize theoretical plates.
Detection PDA at 380 nmTargets the specific 4-nitrophenyl chromophore, minimizing background noise.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer for sharper peaks.
Injection Vol 10 µLBalances sensitivity with the prevention of column overloading.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following step-by-step workflow integrates System Suitability Testing (SST) as a mandatory, self-validating gatekeeper before any sample analysis begins.

Step 1: Mobile Phase Preparation

  • Dissolve 0.63 g of Ammonium Formate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust to pH 5.0 using dilute formic acid. Filter through a 0.22 µm membrane.

  • Designate this as Mobile Phase A. Designate 100% Acetonitrile as Mobile Phase B.

Step 2: Diluent & Sample Preparation

  • Causality Check: Samples must be dissolved in the initial mobile phase composition (20% Acetonitrile / 80% Buffer). Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial gradient causes "solvent mismatch," leading to localized precipitation at the column head and severe peak splitting. Matching the diluent ensures perfect peak focusing.

  • Prepare a standard stock solution of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one at 1.0 mg/mL in Acetonitrile.

  • Dilute the stock solution to a working concentration of 100 µg/mL using the Diluent (20% Acetonitrile / 80% Buffer).

Step 3: System Suitability Testing (SST) - The Self-Validating Gatekeeper

  • Inject the Diluent (Blank) to ensure no baseline interference at 380 nm.

  • Inject the 100 µg/mL working standard five (5) consecutive times.

  • Validation Gate: The system is only "ready" for sample analysis if it meets the following criteria:

    • %RSD of Peak Area 2.0% (Confirms injection precision).

    • USP Tailing Factor 1.5 (Confirms optimal secondary interaction control).

    • Theoretical Plates (N) 2000 (Confirms column efficiency).

Step 4: Sample Analysis

  • Once SST passes, inject unknown samples in duplicate.

  • Bracket the sample sequence with a standard injection every 10 samples to verify ongoing system stability.

ICH Q2(R2) Method Validation Framework

Once developed, the method must be rigorously validated to demonstrate it is "fit for purpose," adhering to the latest ICH Q2(R2) guidelines[2]. The revised Q2(R2) framework emphasizes a lifecycle approach, integrating Analytical Quality by Design (AQbD) principles to de-risk analytical control strategies[3].

ICH_Validation Core ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity > 99%) Core->Spec Lin Linearity & Range (R² ≥ 0.999) Core->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Core->Acc Rob Robustness (AQbD Principles) Core->Rob

Core parameters for analytical method validation according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary Data (Representative Targets)

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative ResultStatus
Specificity Peak Purity Angle < Purity Threshold (via PDA) across all forced degradation conditions.Purity Angle: 0.12 < Threshold: 0.45Pass
Linearity & Range R2≥0.999 (Evaluated from 50% to 150% of the nominal target concentration). R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across three concentration levels (Spike method).99.5% - 100.8%Pass
Intermediate Precision Overall %RSD 2.0% (Multiple analysts, multiple days).Overall %RSD = 1.1%Pass
Robustness Resolution > 2.0 despite deliberate variations in Flow Rate ( ± 0.1 mL/min) and Temp ( ± 5°C).Min Resolution = 2.8Pass

References

  • validation of analytical procedures q2(r2) - ICH | ich.org | 2

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA | europa.eu | 3

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC | nih.gov | 1

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR | jocpr.com |

Sources

Application Notes & Protocols: 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one as a Strategic Precursor in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one as a pivotal precursor in the synthesis of complex pharmaceutical agents. The primary focus is on the transformation of its nitroaryl moiety into a versatile aniline derivative, a critical intermediate for constructing molecules targeting the central nervous system (CNS), such as atypical antipsychotics. This document details the synthesis of the precursor, robust protocols for its chemoselective nitro reduction, and its subsequent application in forming advanced drug scaffolds, supported by mechanistic insights, quantitative data, and step-by-step experimental procedures.

Introduction: The Strategic Importance of the (4-Aminophenyl)piperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to engage with a wide range of biological targets.[1] The N-arylpiperazine motif, in particular, is a cornerstone in the design of agents targeting neurotransmitter receptors.[2] The title compound, 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one, serves as a stable, readily prepared precursor to the highly valuable 1-(4-aminophenyl)piperazine building block.

The significance of this precursor lies in a two-part strategic design:

  • The Nitro Group as a Masked Amine: The electron-withdrawing nitro group is relatively inert during the initial acylation step, allowing for the clean installation of the 3-methylbutanoyl (isovaleryl) side chain. This nitro group is then selectively reduced to a primary aromatic amine (aniline) in a subsequent, high-yielding step. This aniline is a potent nucleophile and a key anchor for building more complex molecular architectures.[3]

  • Modulation of Pharmacological Activity: The amide side chain (3-methylbutanoyl group) can be tailored to modulate the physicochemical properties and receptor binding affinity of the final compound. While this guide focuses on the 3-methylbutanoyl derivative, the principles outlined are applicable to a range of N-acyl analogues.

The ultimate utility of this precursor is demonstrated in the synthesis of multi-target antipsychotic agents like Cariprazine and Aripiprazole, where the resulting (4-aminophenyl)piperazine core is coupled with other complex moieties to achieve a desired polypharmacological profile, often targeting dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptors.[4][5]

Synthesis of the Precursor: 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

The synthesis of the title precursor is a straightforward and high-yielding N-acylation reaction. This process involves the reaction of commercially available 1-(4-nitrophenyl)piperazine with 3-methylbutanoyl chloride.

Reaction Principle and Causality

The reaction is a classic nucleophilic acyl substitution. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild, non-nucleophilic organic base, such as triethylamine (TEA), is crucial. It serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction.[6] This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the reactants and the TEA-HCl salt by-product, which can then be easily removed by an aqueous wash.

Experimental Workflow Diagram

G cluster_0 Precursor Synthesis Workflow start Start: Reactants reactants 1-(4-Nitrophenyl)piperazine 3-Methylbutanoyl Chloride Triethylamine (Base) Dichloromethane (Solvent) start->reactants reaction Combine reactants at 0-5°C Stir at room temperature (5-6 hrs) reactants->reaction Nucleophilic Acyl Substitution workup Aqueous Workup: 1. Wash with H₂O 2. Wash with brine reaction->workup isolate Isolate Organic Layer Dry over Na₂SO₄ Concentrate in vacuo workup->isolate product Product: 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one isolate->product

Caption: Workflow for the N-acylation of 1-(4-nitrophenyl)piperazine.

Detailed Laboratory Protocol

Protocol 1: Synthesis of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

  • Reactor Setup: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(4-nitrophenyl)piperazine (10.0 g, 48.2 mmol, 1.0 eq.).

  • Dissolution: Add dichloromethane (DCM, 100 mL) and triethylamine (8.1 mL, 57.9 mmol, 1.2 eq.). Stir the mixture at room temperature until all solids have dissolved.

  • Acylation: Cool the solution to 0-5°C using an ice bath. Add a solution of 3-methylbutanoyl chloride (6.4 mL, 53.0 mmol, 1.1 eq.) in DCM (20 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexane as eluent).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product as a solid.

Expected Yield: 85-95%.

Core Application: Chemoselective Reduction of the Nitro Group

The transformation of the nitro precursor to its corresponding aniline is the most critical step in its application. The choice of reduction method is paramount and depends on factors such as substrate tolerance to other functional groups, scalability, cost, and safety.

Overview of Reduction Strategies

The reduction of an aromatic nitro group is a well-established transformation in organic synthesis.[7] Two primary strategies are employed: catalytic hydrogenation and chemical reduction.

Method Reagents/Catalyst Advantages Considerations Typical Yield
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, Raney NiHigh yield, clean by-products (H₂O), scalable.[8]Requires specialized pressure equipment; potential for over-reduction of other functional groups.>90%
Chemical Reduction (Metal/Acid) Fe/HCl, SnCl₂/HClInexpensive, effective, tolerant of some functional groups.[7]Stoichiometric metal waste, acidic conditions may not be suitable for all substrates.80-95%
Chemical Reduction (Transfer Hydrogenation) Hydrazine, Ammonium formate with Pd/CAvoids use of H₂ gas, milder conditions.Cost of hydrogen donor, potential side reactions.85-95%
Chemical Reduction (Borohydride) NaBH₄ with Ni or Co catalystMild conditions, high chemoselectivity.[3]Requires a catalyst to activate the borohydride for nitro reduction.>90%
Recommended Protocols

Here we provide two robust protocols: catalytic hydrogenation for its efficiency and cleanliness on a large scale, and a tin(II) chloride reduction as a reliable bench-scale alternative.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one (10.0 g, 34.3 mmol) and a suitable solvent such as methanol or ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product, 1-[4-(4-Aminophenyl)piperazin-1-yl]-3-methylbutan-1-one , typically as a solid that can be used directly or recrystallized if necessary.[9]

Protocol 3: Chemical Reduction using Tin(II) Chloride (SnCl₂)

  • Reactor Setup: In a 250 mL round-bottom flask, suspend 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one (10.0 g, 34.3 mmol) in ethanol (100 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 38.7 g, 171.5 mmol, 5.0 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Basification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Adjust the pH to >8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous NaOH. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired aniline product.[10]

Application in Drug Synthesis: A Gateway to Atypical Antipsychotics

The synthesized aniline, 1-[4-(4-Aminophenyl)piperazin-1-yl]-3-methylbutan-1-one , is a valuable intermediate. Its primary amine provides a nucleophilic handle for coupling with various electrophilic partners to construct complex drug molecules. A prime example is its potential use in synthesizing analogs of Cariprazine, a D3/D2 receptor partial agonist.[11]

Synthetic Strategy: Amide Bond Formation

A common synthetic route involves the formation of an amide or urea linkage. For instance, the aniline intermediate can be reacted with an activated carboxylic acid or a carbamoyl chloride to build the final drug scaffold.

Representative Workflow Diagram

G cluster_1 Downstream Application: Drug Scaffold Synthesis precursor Nitro Precursor (From Section 2) reduction Chemoselective Nitro Reduction (Protocol 2 or 3) precursor->reduction aniline Aniline Intermediate 1-[4-(4-Aminophenyl)piperazin-1-yl] -3-methylbutan-1-one reduction->aniline coupling_reaction Acylation / Urea Formation (Base, Solvent) aniline->coupling_reaction coupling_partner Coupling Partner (e.g., Dimethylcarbamoyl Chloride for Cariprazine-like urea linkage) coupling_partner->coupling_reaction final_product Final Drug-like Molecule (e.g., Cariprazine Analog) coupling_reaction->final_product Final C-N bond formation

Caption: Overall synthetic pathway from precursor to a final drug analog.

Protocol Example: Synthesis of a Cariprazine-like Urea Moiety

This protocol is representative of the final coupling step.

Protocol 4: Urea Formation with Dimethylcarbamoyl Chloride

  • Reactor Setup: Dissolve the aniline intermediate, 1-[4-(4-Aminophenyl)piperazin-1-yl]-3-methylbutan-1-one (5.0 g, 18.1 mmol, 1.0 eq.), in an anhydrous aprotic solvent like dichloromethane or THF (50 mL) in a dry flask under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or pyridine (1.1-1.2 eq.).

  • Acylation: Cool the solution to 0-5°C. Slowly add dimethylcarbamoyl chloride (1.7 mL, 18.5 mmol, 1.02 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[11]

  • Workup and Purification: Upon completion, perform a standard aqueous workup. The final product can be purified by column chromatography or recrystallization to yield the N,N-dimethylurea derivative.

Conclusion

3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one is a strategically designed and easily accessible precursor. Its value lies in the facile and high-yielding conversion of the nitro group into a versatile primary amine. This transformation unlocks a powerful synthetic route to the (4-aminophenyl)piperazine scaffold, a core component of numerous high-value pharmaceutical agents, particularly those targeting CNS disorders. The protocols detailed herein provide robust and reliable methods for the synthesis, transformation, and downstream application of this key intermediate, empowering researchers in the field of drug discovery and development.

References

  • Chander, T. P., et al. (2007). Synthesis and Characterization of Related Compounds of Aripiprazole, an Antipsychotic Drug Substance. Synthetic Communications, 37(24), 4337–4341. Available at: [Link]

  • Kowalska, T., & Sajewicz, M. (2012). Recent Approaches to the Synthesis of Aripiprazole - A New Generation Antypsychotic Drug. Current Organic Synthesis, 9(5), 744-755. Available at: [Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. Available at: [Link]

  • Allen, J. A., & Roth, B. L. (2011). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 2(10), 547–555. Available at: [Link]

  • Reddy, P. P., et al. (2007). Synthesis and Characterization of Related Compounds of Aripiprazole, an Antipsychotic Drug Substance. Taylor & Francis Online. Available at: [Link]

  • Farkas, V., et al. (2024). The synthesis of the key intermediate of cariprazine. ResearchGate. Available at: [Link]

  • Chen, D., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 1165–1172. Available at: [Link]

  • Li, W., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4309. Available at: [Link]

  • European Patent Office. (2019). SYNTHESIS METHOD FOR CARIPRAZINE - EP 3845523 A1. Available at: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Available at: [Link]

  • Bana, P., et al. (2018). Industrial process for the preparation of cariprazine. Google Patents.
  • Greiner, I., et al. (2022). Industrial process for the preparation of cariprazine. Google Patents.
  • European Patent Office. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Hartman, R. L., et al. (2015). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Reaction Chemistry & Engineering, 1(1), 1-1. Available at: [Link]

  • Li, H., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(7), 2127-2135. Available at: [Link]

  • Nilsen, A., et al. (2013). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 56(21), 8476–8495. Available at: [Link]

  • Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E, 78(Pt 8), 755–760. Available at: [Link]

  • Thakran, S., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some Novel 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. Available at: [Link]

  • Yilmaz, F., & Menteşe, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(10), 941-949. Available at: [Link]

  • General procedure for the acylation of 4-nitrophenol. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. (n.d.). ResearchGate. Available at: [Link]

  • Mahesha, et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E, 79(Pt 5), 478–483. Available at: [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Available at: [Link]

Sources

High-Sensitivity LC-MS/MS Quantification of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists. Application: Preclinical and Clinical Pharmacokinetic (PK) Profiling.

Executive Summary

The quantification of highly lipophilic, neutral-to-weakly basic synthetic derivatives in biological matrices presents a unique bioanalytical challenge. This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one (hereafter referred to as MNPPB ) in human plasma.

Designed by senior application scientists, this guide moves beyond basic steps to explain the causality behind the chemistry. By integrating Zirconia-based ( ZrO2​ ) phospholipid depletion with orthogonal biphenyl chromatography, this protocol establishes a self-validating system that strictly adheres to the [1] and the [2].

Analyte Profiling & Mechanistic Mass Spectrometry

Physicochemical Causality

MNPPB consists of a piperazine core flanked by an electron-withdrawing 4-nitrophenyl group and a 3-methylbutanoyl (isovaleryl) amide.

  • The Ionization Challenge: Unlike typical aliphatic piperazine drugs that readily protonate in acidic mobile phases, the strong electron-withdrawing nature of the nitro group and the amide linkage drastically reduce the basicity of the piperazine nitrogens.

  • The Solution: To force protonation and achieve a stable [M+H]+ precursor ion at m/z 292.2, the mobile phase must be heavily buffered. We utilize 0.1% Formic Acid supplemented with 5 mM Ammonium Formate. The ammonium ions act as a secondary proton source in the electrospray ionization (ESI) droplet, stabilizing the charge on the amide carbonyl.

Fragmentation Dynamics

Collision-induced dissociation (CID) of the m/z 292.2 precursor yields a dominant product ion at m/z 208.1. This corresponds to the cleavage of the amide bond and the neutral loss of an isovaleryl ketene (84 Da). A secondary qualifier ion at m/z 122.0 is generated via the cleavage of the piperazine ring.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 292.2 (Protonated Amide) Frag1 Quantifier Ion m/z 208.1 [4-(4-nitrophenyl)piperazine]+ Precursor->Frag1 Amide Cleavage CE: 22 eV Frag2 Qualifier Ion m/z 122.0 [4-Nitrophenyl cation]+ Precursor->Frag2 Piperazine Cleavage CE: 35 eV Loss1 Neutral Loss Isovaleryl Ketene (84 Da) Precursor->Loss1 -84 Da

Figure 1: ESI+ MS/MS fragmentation pathway of MNPPB.

Self-Validating Sample Preparation Strategy

Standard protein precipitation (PPT) with acetonitrile leaves high concentrations of endogenous glycerophospholipids in the extract[3]. Because MNPPB is highly lipophilic, it co-elutes with these phospholipids in the high-organic region of a reversed-phase gradient. Phospholipids compete aggressively for charge in the ESI source, leading to severe, irreproducible ion suppression (matrix effects)[4].

The Self-Validating Control: To isolate extraction recovery from ionization suppression, this protocol employs Zirconia-based ( ZrO2​ ) Phospholipid Removal (PLR) plates. The ZrO2​ acts as a Lewis acid, selectively binding the Lewis base phosphate moieties of the endogenous phospholipids[5]. Meanwhile, the neutral MNPPB passes through the sorbent unhindered. By running post-extraction spiked matrix blanks alongside pre-spiked Quality Control (QC) samples, the method mathematically proves the absence of matrix suppression, fulfilling ICH M10 requirements[6].

BioanalyticalWorkflow Plasma Plasma Sample (50 µL) PPT Protein Crash + Internal Std Plasma->PPT PLR Phospholipid Removal (ZrO2) PPT->PLR Evap N2 Evaporation & Reconstitution PLR->Evap LC UHPLC (Biphenyl Column) Evap->LC MS ESI-MS/MS (MRM Mode) LC->MS

Figure 2: Self-validating extraction and LC-MS/MS workflow for plasma.

Detailed Experimental Protocol

Reagents & Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Standards: MNPPB reference standard and MNPPB-d8 (Stable Isotope-Labeled Internal Standard).

  • Consumables: 96-well ZrO2​ Phospholipid Removal Plates (e.g., Supelco HybridSPE® or Porvair Microlute® PLR)[3][5].

Step-by-Step Extraction Methodology
  • Aliquoting: Transfer 50 µL of K2​EDTA human plasma into a standard 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (50 ng/mL MNPPB-d8 in 50:50 MeOH:Water). Vortex at 1000 rpm for 30 seconds.

  • Protein Crash: Add 150 µL of 1% FA in ACN to disrupt protein binding and precipitate plasma proteins. Vortex vigorously for 2 minutes.

  • Phospholipid Depletion: Transfer the entire crude suspension (precipitate + supernatant) to the ZrO2​ PLR 96-well plate. Apply positive pressure (2-3 psi) or a vacuum manifold (10 inHg) for 2 minutes to collect the clean eluate into a new plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute the residue in 100 µL of 20% ACN in Water. Vortex for 5 minutes prior to injection.

Chromatographic Strategy (UHPLC)

A standard C18 column often struggles to separate neutral nitro-aromatics from residual lipophilic matrix components. We employ a Biphenyl UHPLC column to provide orthogonal π−π interactions with the electron-deficient 4-nitrophenyl ring of MNPPB, enhancing retention and shifting the analyte away from the solvent front.

  • Column: Phenomenex Kinetex® Biphenyl (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% FA + 5 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 20% B hold for 0.5 min, ramp to 95% B over 2.0 min, hold at 95% B for 1.0 min, return to 20% B for 1.0 min equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Ion Source: ESI in Positive Ion Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • MRM Transitions:

    • MNPPB: m/z 292.2 208.1 (Quantifier, CE: 22 eV)

    • MNPPB: m/z 292.2 122.0 (Qualifier, CE: 35 eV)

    • MNPPB-d8 (IS): m/z 300.2 216.1 (CE: 22 eV)

Method Validation & Quantitative Metrics

To ensure regulatory compliance, the method must be validated across a dynamic range (e.g., 1 to 1000 ng/mL). The table below summarizes the quantitative data expectations when applying this optimized PLR-Biphenyl methodology, benchmarked against global regulatory standards[6][7].

Table 1: Summary of Validation Parameters for MNPPB in Plasma

Validation ParameterICH M10 / FDA Acceptance CriteriaExpected Method PerformanceCausality / Control Strategy
Accuracy (Bias %) ±15% (±20% at LLOQ)±4.2% to ±8.5%Stable-isotope IS corrects for minor extraction variance.
Precision (CV %) ≤15% (≤20% at LLOQ)3.1% to 7.4%Automated PLR vacuum manifold ensures uniform flow.
Matrix Factor (MF) IS-normalized MF CV ≤15%MF = 0.98 (CV = 4.1%)Zirconia-based PLR eliminates phospholipid suppression.
Extraction Recovery Consistent across QC levels> 85% (Consistent)High-organic crash solvent ensures complete solubilization.
Carryover ≤20% of LLOQ in blankNot DetectedBiphenyl column washed with 95% Acetonitrile.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.[Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net.[Link]

Sources

Troubleshooting & Optimization

troubleshooting low solubility of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering low aqueous solubility with 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one (referred to herein as "the compound"). This document offers a structured troubleshooting approach, from fundamental principles to advanced formulation strategies, to enable successful experimental outcomes.

Part 1: Understanding the Challenge

The core challenge with this compound stems from its molecular structure. A high predicted octanol-water partition coefficient (cLogP) suggests significant lipophilicity, or a preference for fatty, non-aqueous environments over water. This characteristic is common in modern drug discovery, where nearly 40% of approved drugs and up to 90% of pipeline drug candidates are poorly water-soluble.[1] Such poor solubility can hinder in vitro assays, preclinical formulation development, and ultimately impact bioavailability.[1][2]

Molecular Structure Analysis:

  • Lipophilic Moieties: The 4-nitrophenyl group and the 3-methylbutan-1-one (isovaleryl) group are both nonpolar, contributing to the compound's overall hydrophobicity and low affinity for water.

  • Ionizable Center: The piperazine ring contains two nitrogen atoms. The secondary amine within the ring is basic and can be protonated to form a positively charged salt. This property is the primary lever for solubility manipulation.[3][4][5]

Part 2: Troubleshooting Guide & FAQs

This section is designed as a decision-making tool. Start with the simplest, most direct methods before proceeding to more complex formulation strategies.

Diagram: Solubility Enhancement Workflow

The following diagram outlines the logical progression for troubleshooting the solubility of the compound.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Advanced Methods A Problem: Low Aqueous Solubility of Compound B Analyze Structure: Lipophilic with Basic Center A->B C Is pH adjustment a viable option for the experiment? B->C D pH Adjustment (Salt Formation) C->D Yes E Are organic co-solvents compatible with the assay? C->E No F Co-solvent Approach D->F If insufficient H Formulation with Excipients D->H If insufficient E->F Yes G Are surfactants or cyclodextrins permissible? E->G No F->H If insufficient G->H Yes K Solid Dispersion (Amorphous Systems) G->K No/Advanced Need I Surfactants (Micellar Solubilization) H->I J Cyclodextrins (Inclusion Complexes) H->J

Caption: Decision workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve the compound in aqueous buffer (pH 7.4) failed. What is the most likely reason and the first step I should take?

A1: The compound is a weak base due to the piperazine moiety and is largely un-ionized and thus poorly soluble at neutral pH. The first and most direct approach is to lower the pH of the solvent.

  • Causality: By adding an acid (e.g., HCl), you protonate the basic nitrogen on the piperazine ring, forming a hydrochloride salt in situ. This salt is significantly more polar than the free base, dramatically increasing its aqueous solubility.[6] For piperazine derivatives, pH is a controlling parameter for solubility.[3][4]

  • Actionable Step: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4.0-6.0) or in 0.1 N HCl.[6] Observe for dissolution. This is the principle behind salt formation, a common strategy to improve the solubility and dissolution rate of ionizable drugs.[7][8]

Q2: pH adjustment is not suitable for my cell-based assay. What is the next best option?

A2: The use of a water-miscible organic co-solvent is the next logical step.[2][9] This technique works by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic compound.[2]

  • Causality: Co-solvents like DMSO, ethanol, or PEG 400 disrupt the hydrogen bonding network of water, reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[2]

  • Actionable Step: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO). Then, dilute this stock solution into your aqueous assay medium, ensuring the final concentration of DMSO is kept to a minimum, typically well below 1%, as higher concentrations can cause cellular toxicity or interfere with assay results.[10][11][12]

  • Critical Consideration: Always run a vehicle control (medium with the same final concentration of DMSO but without the compound) to ensure the solvent itself is not affecting the experimental outcome.[11][13]

Q3: I need a higher final concentration of the compound than co-solvents allow without toxicity. What advanced formulation strategies can I use?

A3: When pH modification and simple co-solvency are insufficient, using excipients like surfactants or cyclodextrins is recommended.

  • Option 1: Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form structures called micelles.[8][14][15] The hydrophobic core of these micelles can encapsulate the poorly soluble compound, effectively solubilizing it in the bulk aqueous phase.[9][14][16]

    • Common Examples: Tween® 80, Sodium Dodecyl Sulfate (SDS), Pluronic® F68.[17] Non-ionic surfactants like Tween 80 are often preferred for biological assays due to lower toxicity.[16]

  • Option 2: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[18][19][20] They can form an "inclusion complex" where the hydrophobic compound is encapsulated within the cavity, rendering the entire complex water-soluble.[17][21][22]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These modified cyclodextrins offer improved solubility and safety profiles over native β-cyclodextrin.[18]

Diagram: Micellar Solubilization

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Part 3: Experimental Protocols & Data

Protocol 1: Kinetic Solubility Assessment using Co-solvents

This protocol is used for rapid assessment in early-stage discovery to determine the apparent solubility under non-equilibrium conditions.[12][23]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a range of compound concentrations while keeping the final DMSO concentration constant (e.g., at 1%).

  • Equilibration & Measurement: Shake the plate for 1-2 hours at room temperature. Measure the concentration of the dissolved compound. Precipitation can be detected by light scattering (nephelometry), or the supernatant can be analyzed by HPLC-UV after filtration or centrifugation to remove precipitated solid.[12]

  • Data Interpretation: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility.[24][25]

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., pH 7.4 buffer, simulated gastric fluid, etc.) in a sealed glass vial. The excess solid is critical to ensure equilibrium is reached with the saturated solution.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[25]

  • Sample Separation: Stop agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant. It is crucial to separate the liquid from the solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).[25]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[24]

  • Confirmation: To confirm equilibrium has been reached, the remaining suspension can be re-equilibrated for an additional 24 hours and re-analyzed. The solubility value should remain unchanged.[24]

Data Summary: Common Solubilization Agents

The following table provides starting points for common excipients used in research settings. Concentrations may need to be optimized for your specific compound and experimental system.

Agent Type Example Typical Starting Concentration (w/v or v/v) Mechanism of Action Primary Considerations
Co-solvent Dimethyl Sulfoxide (DMSO)< 1% in final assayReduces solvent polarityPotential for cell toxicity at >1%[10][11]
Ethanol< 1% in final assayReduces solvent polarityCan have biological effects[10][26]
Polyethylene Glycol 400 (PEG 400)1-10%Reduces solvent polarityGenerally well-tolerated[13]
Surfactant Tween® 80 (Polysorbate 80)0.1 - 2%Micellar solubilizationLow toxicity, widely used[9]
Cremophor® EL0.1 - 2%Micellar solubilizationCan be associated with toxicity
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10%Inclusion complex formationHigh safety profile, widely used in formulations[19]
Sulfobutylether-β-cyclodextrin (Captisol®)1 - 20%Inclusion complex formationCan solubilize via ionic interactions as well

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]

  • Fenyvesi, F., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Al-kassas, R., et al. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Drug Discovery and Development. Available at: [Link]

  • (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate. Available at: [Link]

  • Kumar, S., & Singh, A. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. Available at: [Link]

  • Wang, J., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • (2018). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available at: [Link]

  • (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. LinkedIn. Available at: [Link]

  • (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. Available at: [Link]

  • Kjellin, M., & Johansson, I. (2010). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Surfactants and Polymers in Aqueous Solution. Available at: [Link]

  • Kjellin, M., & Johansson, I. (2025). Solubilization of Hydrophobic Dyes in Surfactant Solutions. ResearchGate. Available at: [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Upreti, V. V., & Eddington, N. D. (2012). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • (2014). Considerations regarding use of solvents in in vitro cell based assays. OA Monitor Ireland. Available at: [Link]

  • (2008). In Vitro Solubility Assays in Drug Discovery. Ingenta Connect. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences. Available at: [Link]

  • Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. Available at: [Link]

  • Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Hartono, A., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point-Depression Method. Journal of Chemical & Engineering Data. Available at: [Link]

  • 3-methyl-1-(4-nitrophenyl)piperazine. NextSDS. Available at: [Link]

  • 3-METHYL-1-(4-NITROPHENYL)PIPERAZINE — Chemical Substance Information. Goodada. Available at: [Link]

  • Wang, Y., et al. (2011). 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Held, J., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]

  • 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine. EPA. Available at: [Link]

  • Wardell, J. L., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • 1-(4-Nitrophenyl)piperazine. Cheméo. Available at: [Link]

Sources

Technical Support Center: Resolving NMR Peak Overlap for 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting hub. As a Senior Application Scientist, I frequently consult with researchers who hit a wall during the structural elucidation of complex N-acylpiperazines. For the molecule 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one , the primary analytical hurdle is severe 1 H NMR peak overlap and signal broadening, particularly in the 2.5–4.5 ppm aliphatic region.

This guide abandons generic advice. Instead, we will break down the exact quantum and thermodynamic causality behind your spectrum's appearance and provide field-proven, self-validating protocols to bypass these artifacts, ensuring absolute confidence in your drug development workflows.

The Root Cause: Thermodynamic Causality

The molecule features an isovaleryl group (3-methylbutanoyl) attached to a piperazine ring via an amide bond. The lone pair of electrons on the piperazine nitrogen delocalizes into the carbonyl π system, creating partial double-bond character. This restricts rotation around the C–N bond, leading to distinct syn and anti rotamers.

Because the exchange rate between these rotamers is comparable to the NMR timescale at 25 °C, the eight piperazine protons manifest as a convoluted, broadened multiplet rather than sharp, predictable signals [1]. This is a thermodynamic artifact, not a chemical impurity.

Diagnostic Workflow

NMR_Workflow Start Acquire 1H NMR at 25°C Check Observe broad/overlapping peaks at 2.5-4.5 ppm? Start->Check VT_NMR Run VT-NMR (e.g., 90°C in DMSO-d6) Check->VT_NMR Yes PureShift Run Pure Shift 1H NMR or 2D HSQC Check->PureShift No (Standard Overlap) Coalesce Do peaks coalesce into sharp multiplets? VT_NMR->Coalesce Rotamers Amide Rotamers Confirmed (Extract chemical shifts) Coalesce->Rotamers Yes Coalesce->PureShift No (Sample degrading) Resolve Resolve J-coupling overlap at room temperature PureShift->Resolve

Diagnostic logic for resolving N-acylpiperazine NMR signal overlap.

Frequently Asked Questions (FAQs)

Q1: My 1 H NMR spectrum at 25 °C shows 12-14 broad proton integrals in the piperazine region instead of the expected 8. Is my sample impure? A: Not necessarily. This is the classic signature of restricted amide bond rotation. You are observing a superposition of two distinct conformational states (rotational isomers) [2]. To validate purity, you must force the system into the "fast exchange" limit using Variable Temperature (VT) NMR, which will average the signals into the expected integration.

Q2: I cannot heat my sample because the 4-nitrophenyl group might induce thermal degradation. What are my room-temperature alternatives? A: If VT-NMR is contraindicated, you must decouple the scalar interactions that exacerbate the overlap. I recommend acquiring a1 [4]. Pure shift techniques collapse all homonuclear J -coupling multiplets into sharp singlets, drastically increasing resolution and allowing you to distinguish the isovaleryl α -CH 2​ from the piperazine ring protons without altering the thermodynamic state of the sample.

Q3: How do I definitively assign the isovaleryl methyl groups? They appear as a complex multiplet instead of a clean doublet. A: The restricted rotation makes the two methyl groups of the isobutyl chain diastereotopic, splitting the expected doublet into two overlapping doublets. Run a 2D 1 H- 13 C HSQC experiment. The carbon dimension has a much wider spectral window (~200 ppm vs. 10 ppm), which will unambiguously separate the methyl signals based on their 13 C chemical shifts.

Self-Validating Experimental Protocols
Protocol A: High-Temperature VT-NMR (The Coalescence Method)

Causality: Heating increases the thermal energy of the system, overcoming the rotational barrier ( ΔG‡ ) of the amide bond. This forces the rotamers into fast exchange, yielding a single, time-averaged spectrum [1, 2].

  • Preparation: Dissolve 15 mg of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one in 0.6 mL of DMSO- d6​ (boiling point 189 °C). Do NOT use CDCl 3​ , as its low boiling point (61 °C) prevents reaching the necessary coalescence temperature.

  • Calibration: Calibrate the probe temperature using a 100% ethylene glycol standard to ensure accurate thermal readings.

  • Acquisition (Step-wise): Acquire standard 1 H NMR spectra at 25 °C, 50 °C, 70 °C, and 90 °C. Allow 10 minutes of equilibration time at each step to ensure thermal homogeneity.

  • Validation: At ~80-90 °C, the broad signals between 2.5-4.5 ppm must coalesce into sharp, time-averaged signals integrating exactly to 8 protons (piperazine) and 2 protons (isovaleryl α -CH 2​ ). If peaks sharpen but the integration ratio deviates, an impurity is present.

  • Self-Validation (Cool-down): Return the probe to 25 °C and re-acquire the spectrum. The spectrum must perfectly match the initial 25 °C run. If new peaks appear, thermal degradation occurred, and the high-temperature data must be interpreted with caution.

Protocol B: Pure Shift 1 H NMR (Room Temperature Resolution)

Causality: This technique slices the Free Induction Decay (FID) into chunks and applies slice-selective refocusing pulses to eliminate homonuclear scalar coupling ( JHH​ ), leaving only chemical shift information [3].

  • Setup: Prepare the sample in CDCl 3​ or DMSO- d6​ at 25 °C.

  • Pulse Sequence: Load the zqs (Zangger-Sterk) or CRAFTps pure shift pulse sequence on your spectrometer.

  • Parameter Optimization: Set the slice selection gradient (typically 1-3%) and optimize the chunk duration (typically 15-20 ms) to match the inverse of the average J -coupling.

  • Acquisition: Run the experiment. Because sensitivity is inherently lower than standard 1 H NMR due to spatial encoding, increase the number of scans (NS) by a factor of 4 to maintain the Signal-to-Noise Ratio (SNR).

  • Validation: The resulting spectrum will display the isovaleryl methyls and piperazine protons as distinct, sharp singlets rather than broad multiplets, confirming their exact chemical shifts without thermal manipulation [3, 4].

Quantitative Data Presentation

Table 1: Comparison of NMR Resolution Techniques for N-Acylpiperazines

Analytical TechniqueOperating Temp (°C)Piperazine Signal Line Width (Hz)Resolution of OverlapAcquisition TimeRisk of Sample Degradation
Standard 1 H NMR 2525.0 - 50.0 (Broad)Poor< 2 minsNone
VT-NMR (DMSO- d6​ ) 90< 2.0 (Sharp)Excellent45 mins (w/ equilibration)Low to Moderate
Pure Shift 1 H NMR 25< 1.0 (Singlets)Excellent15 - 30 minsNone
2D 1 H- 13 C HSQC 25N/A (2D Separation)High30 - 60 minsNone
References
  • Variable temperature-nuclear magnetic resonance experiment and high-resolution MS/MSn measurement of hydroxycarbodenafil, and its PDE5 inhibitory activity. PubMed.
  • Validation of Enthalpy–Entropy Compensation Mechanism in Partial Amide Bond Rotation. ACS Omega.
  • Pure Shift 2D and 1D NMR in Tabular Domain via Complete Reduction to Amplitude Frequency Table [CRAFTps]. Analytical Chemistry.
  • Chapter 8: Pure Shift 2D NMR Spectroscopy. RSC Books.

Sources

Technical Support Center: Overcoming Crystallization Challenges with 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex crystallization issues associated with this and structurally similar compounds. Our goal is to provide you with the expertise and practical methodologies to achieve high-quality crystalline material efficiently.

Introduction to the Molecule and its Challenges

3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one is a molecule featuring a piperazine core, a nitrophenyl group, and a substituted butanone chain. This combination of a flexible piperazine ring, a polar nitro group, and a moderately nonpolar alkyl chain can lead to challenging crystallization behavior. Researchers may encounter issues such as the formation of oils, amorphous solids, or difficulty in obtaining crystals of suitable size and purity. This guide provides a systematic approach to troubleshooting these problems.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of forming crystals. What are the primary causes and how can I resolve this?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's solubility is exceeded at a temperature above its melting point in the solvent system.[1][2]

Root Causes & Solutions:

  • High Solute Concentration: The solution may be too concentrated, causing precipitation to occur at a higher temperature where the compound is still molten.

    • Solution: Re-heat the mixture to dissolve the oil and add more of the primary solvent to decrease the concentration. Cool the solution much more slowly to allow for proper crystal lattice formation.[1][2]

  • Rapid Cooling: Fast cooling rates do not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Insulate the crystallization vessel to slow down the cooling process. A Dewar flask with hot water can be used for very slow cooling.[3]

  • Inappropriate Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of the solute.

    • Solution: Select a solvent with a lower boiling point. Alternatively, employ a co-solvent system. Start by dissolving the compound in a "good" solvent (high solubility) and then slowly add a "poor" solvent (antisolvent, low solubility) at an elevated temperature until slight turbidity is observed. Then, allow it to cool slowly.[4][5]

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[6][7]

    • Solution: Purify the crude product using column chromatography before attempting crystallization. A charcoal treatment can also be used to remove colored impurities.[1]

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What steps can I take to induce crystallization?

A2: The failure of a supersaturated solution to yield crystals is often due to a kinetic barrier to nucleation.[8]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[4][9]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth.[10][11]

  • Increase Supersaturation:

    • Solvent Evaporation: The solution may not be sufficiently supersaturated. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[2][9]

  • Solvent System Re-evaluation:

    • Your compound may be too soluble in the chosen solvent. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[12] Experiment with different solvents or solvent mixtures.

Q3: The crystallization yields very small or needle-like crystals. How can I obtain larger, more well-defined crystals?

A3: The formation of small or needle-like crystals is often a result of rapid nucleation compared to the rate of crystal growth.[8]

Optimization Strategies:

  • Slower Cooling: As with oiling out, a slower cooling rate will favor crystal growth over nucleation, leading to larger crystals.

  • Reduce Supersaturation: A highly supersaturated solution can lead to rapid formation of many small crystals. Try using a slightly larger volume of solvent.[1]

  • Solvent Choice: The solvent can significantly influence crystal habit.[13][14] Experiment with solvents of different polarities and hydrogen bonding capabilities. For instance, a solvent that interacts too strongly with a particular crystal face can inhibit growth in that direction, leading to needles.

  • Vapor Diffusion: This technique involves dissolving the compound in a small amount of a relatively volatile solvent and placing this solution in a sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the antisolvent vapor into the primary solvent gently induces crystallization, often yielding high-quality crystals.[15][16]

Troubleshooting Guide: A Systematic Approach

This section provides a more detailed, step-by-step workflow for overcoming crystallization issues.

Step 1: Purity Assessment

Impurities are a common culprit for crystallization failures.[6][7][17] Before extensive crystallization screening, ensure your material is of sufficient purity.

  • Protocol:

    • Analyze the crude product by ¹H NMR and LC-MS to identify any significant impurities.

    • If impurities are present, purify the material using flash column chromatography.

    • After purification, re-analyze to confirm purity before proceeding.

Step 2: Solvent Selection

The choice of solvent is critical for successful crystallization.[18] A systematic screening of solvents is recommended.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesProperties to Consider
Protic Solvents Ethanol, Methanol, Isopropanol, WaterCan form hydrogen bonds, which may be beneficial for crystallizing polar compounds. Water can also lead to the formation of hydrates.[19][20][21]
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, THF, DMFHave dipole moments and can dissolve polar compounds. Be cautious with highly volatile solvents like acetone and THF as they can evaporate too quickly.[15]
Aprotic Nonpolar Toluene, Hexanes, Dichloromethane (DCM)Good for dissolving nonpolar compounds. Often used as antisolvents in combination with more polar solvents.[5]

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your compound into several small vials.

  • Add a single solvent to each vial dropwise at room temperature until the solid dissolves.

  • If the compound dissolves readily at room temperature, the solvent is likely too good.

  • If the compound is insoluble at room temperature, heat the vial gently. If it dissolves upon heating, it is a potential candidate for cooling crystallization.

  • For promising solvents, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Step 3: Advanced Crystallization Techniques

If simple cooling crystallization is unsuccessful, consider the following methods.

  • Slow Evaporation:

    • Methodology: Dissolve the compound in a suitable solvent to create a nearly saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[3]

  • Solvent-Antisolvent Diffusion:

    • Layering: Carefully layer a less dense antisolvent on top of a solution of your compound in a denser solvent. Crystals will form at the interface.

    • Vapor Diffusion: As described in Q3, this is a highly effective method for growing high-quality single crystals.[15][16]

Understanding Polymorphism

It is crucial to be aware of polymorphism, the ability of a compound to exist in more than one crystalline form.[22][23][24] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[25][26] The choice of solvent and crystallization conditions can influence which polymorph is obtained.[14][19]

Characterization of Polymorphs: If you suspect you have different polymorphs, they can be characterized by techniques such as:

  • Powder X-ray Diffraction (PXRD)[27][28]

  • Differential Scanning Calorimetry (DSC)[24][27]

  • Infrared (IR) and Raman Spectroscopy[25][27][29]

Visualizing the Workflow

Troubleshooting Crystallization Failures

G start Crystallization Attempt Fails oil Compound Oils Out start->oil Symptom no_xtals No Crystals Form start->no_xtals Symptom small_xtals Small/Needle Crystals start->small_xtals Symptom oil_sol1 Re-heat & Add More Solvent oil->oil_sol1 oil_sol3 Change Solvent/Use Co-solvent oil->oil_sol3 oil_sol4 Purify Material (Chromatography) oil->oil_sol4 no_xtals_sol1 Induce Nucleation (Scratch/Seed) no_xtals->no_xtals_sol1 no_xtals_sol2 Increase Supersaturation (Evaporate Solvent) no_xtals->no_xtals_sol2 no_xtals_sol3 Re-evaluate Solvent System no_xtals->no_xtals_sol3 small_xtals_sol1 Cool Slower small_xtals->small_xtals_sol1 small_xtals_sol2 Use Less Concentrated Solution small_xtals->small_xtals_sol2 small_xtals_sol3 Try Different Solvents small_xtals->small_xtals_sol3 small_xtals_sol4 Use Vapor Diffusion small_xtals->small_xtals_sol4 oil_sol2 Cool Slowly oil_sol1->oil_sol2 end Successful Crystallization oil_sol2->end no_xtals_sol1->end small_xtals_sol1->end

Caption: A decision tree for troubleshooting common crystallization problems.

Solvent Selection Workflow

G start Start: Crude Product screen Screen Solvents (Table 1) start->screen dissolve_rt Dissolves at RT? screen->dissolve_rt dissolve_heat Dissolves on Heating? dissolve_rt->dissolve_heat No good_solvent Potential 'Good' Solvent for Co-solvent System dissolve_rt->good_solvent Yes potential_solvent Potential Crystallization Solvent dissolve_heat->potential_solvent Yes poor_solvent Potential 'Poor' Solvent (Antisolvent) dissolve_heat->poor_solvent No xtals_cool Crystals on Cooling? xtals_cool->screen No, Try another optimize Optimize Conditions (Cooling Rate, Concentration) xtals_cool->optimize Yes potential_solvent->xtals_cool

Caption: A systematic workflow for selecting an appropriate crystallization solvent.

References

  • Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Fiveable.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI.
  • Characterization of Polymorphic Forms (Polymorphism). Nishka Research.
  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (2008, October 4). Taylor & Francis Online.
  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy.Frontiers in Chemistry.
  • Computer-aided rational solvent selection for pharmaceutical crystallization.DSpace@MIT.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI.
  • Effect of impurities on the crystal growth from solutions A new kinetic model.SciSpace.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System.PMC.
  • polymorphism and polymorph characterisation in pharmaceuticals. (2019, October 11). ResearchGate.
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006, November 11). ACS Publications.
  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020, April 16). Asian Journal of Pharmacy and Technology.
  • Homogeneous Nucleation-Growth Dynamics Induced by Single Laser Pulse in Supersaturated Solutions. (2012, November 16). ACS Publications.
  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. (2008, July 23). ACS Publications.
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.Benchchem.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.Jagiellońskie Centrum Innowacji.
  • Chapter 4 Solvent design for crystallization of pharmaceutical products.Request PDF.
  • Polymorph screening.Rigaku.
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube.
  • Polymorphism in Pharmaceutical Compounds.MDPI.
  • Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. (2020, December 4). MDPI.
  • Crystalline products of CO2capture by piperazine aqueous solutions. (2016). SciSpace.
  • Purification of crude 1-(3-Nitrophenyl)-2-nitropropene by recrystallization.Benchchem.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, March 20). Pharmaceutical Technology.
  • Inducing Crystallization by Nucleation.ChemEd X.
  • Nucleation.PMC.
  • Technical Support Center: Purification of Piperazine-Containing Compounds.Benchchem.
  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo.
  • Crystallization.
  • Problems with Recrystallisations.University of York.
  • How can I obtain solid product not wax or oil products? (2013, December 10). ResearchGate.
  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO 2 Loadings.Academia.edu.
  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Guide for crystallization.
  • Crystallisation Techniques. (2006, January 8).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.
  • Method of crystallizing nitro products.Google Patents.
  • (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone.EvitaChem.
  • Purification of nitrophenols using complex-assisted crystallization.Request PDF.
  • Process for the purification of para-nitrophenol.Google Patents.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and...PMC.
  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.ResearchGate.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.Revue Roumaine de Chimie.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.CORE.
  • Purification of nitrophenols using complex-assisted crystallization.RSC Publishing.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 1-(4-Nitrophenyl)piperazine and its N-Acyl Derivative, 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant drugs. Its unique physicochemical properties, including two basic nitrogen atoms, often impart favorable pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability[1]. This guide provides a comparative analysis of the well-characterized synthetic intermediate and serotonin-releasing agent, 1-(4-nitrophenyl)piperazine (pNPP), and its N-acyl derivative, 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one.

While extensive data exists for 1-(4-nitrophenyl)piperazine, its N-acyl derivative represents a novel investigational compound. This guide will therefore leverage established structure-activity relationship (SAR) principles within the arylpiperazine class to forecast the potential efficacy and pharmacological profile of this new chemical entity. This comparative framework is designed to offer researchers, scientists, and drug development professionals a predictive lens through which to evaluate such modifications.

Chemical and Physical Properties

A fundamental comparison of the two molecules reveals key structural and physicochemical differences that are anticipated to influence their biological activity.

Property1-(4-Nitrophenyl)piperazine3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one
IUPAC Name 1-(4-nitrophenyl)piperazine3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one
CAS Number 6269-89-2[2]Not available
Molecular Formula C₁₀H₁₃N₃O₂[3]C₁₅H₂₁N₃O₃
Molecular Weight 207.23 g/mol [3]291.35 g/mol
Structure A piperazine ring with a 4-nitrophenyl group attached to one nitrogen and a hydrogen on the other.A piperazine ring with a 4-nitrophenyl group on one nitrogen and a 3-methylbutanoyl group on the other.
Predicted Lipophilicity (cLogP) LowerHigher
Key Functional Groups Secondary amine, NitrophenylTertiary amide, Nitrophenyl

Comparative Efficacy and Mechanism of Action: An SAR-Informed Perspective

1-(4-Nitrophenyl)piperazine (pNPP): A Selective Serotonin Releasing Agent

1-(4-Nitrophenyl)piperazine is primarily recognized for its activity at the serotonin transporter (SERT)[3]. It functions as a selective partial agonist and substrate for SERT, leading to the release of serotonin from neurons[3]. This mechanism is distinct from reuptake inhibition. Experimental data shows it has a half-maximal effective concentration (EC₅₀) for serotonin release in the range of 19-43 nM, with a maximal efficacy (Eₘₐₓ) of 57%[3]. Importantly, it displays negligible activity as a releasing agent for dopamine or norepinephrine (EC₅₀ >10,000 nM)[3]. This selectivity for the serotonergic system makes it a valuable tool compound in neuroscience research and a precursor for various psychoactive drugs[4].

Beyond its effects on neurotransmitter release, pNPP and its derivatives have been investigated for a range of other biological activities, including tyrosinase inhibition and as intermediates for antifungal and anticancer agents[3][5][6].

3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one: A Hypothetical Profile

The introduction of an N-acyl group, specifically a 3-methylbutanoyl moiety, at the second nitrogen of the piperazine ring is expected to significantly alter the pharmacological profile of the parent compound. Based on established SAR principles for N-acyl-N-phenylpiperazines, we can infer the following:

  • Loss of Serotonin Releasing Activity: The acylation of the secondary amine to a tertiary amide is predicted to abolish the serotonin-releasing activity. The free amine is often crucial for interaction with and transport by SERT.

  • Shift Towards Receptor Antagonism/Agonism: N-acylation of piperazines can shift the biological activity towards direct receptor binding[7]. The resulting compound may act as an antagonist or agonist at various G-protein coupled receptors, a common feature of many N-substituted arylpiperazines[8].

  • Increased Lipophilicity and Potential for CNS Penetration: The addition of the aliphatic acyl chain will increase the lipophilicity of the molecule. This could enhance its ability to cross the blood-brain barrier, a desirable property for centrally acting drugs.

  • Potential for Novel Therapeutic Applications: Depending on the specific receptors it interacts with, this derivative could exhibit a range of new activities, such as analgesic, antipsychotic, or anticancer effects, which are common among N-acyl piperazine derivatives[7][8].

The following diagram illustrates the structural modification and the hypothesized shift in the mechanism of action.

G cluster_0 1-(4-Nitrophenyl)piperazine cluster_1 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one cluster_2 Mechanism of Action a Secondary Amine (NH) b 4-Nitrophenyl Group f Serotonin Transporter (SERT) Substrate (Serotonin Release) a->f Enables c Tertiary Amide (N-C=O) d 3-Methylbutanoyl Group g Direct Receptor Binding (Agonist/Antagonist Activity) c->g Favors e 4-Nitrophenyl Group G cluster_0 Neurotransmitter Release Assay cluster_1 Receptor Binding Assay start Test Compounds nr1 Prepare Synaptosomes start->nr1 rb1 Prepare Receptor Membranes start->rb1 nr2 Pre-load with [3H]Serotonin nr1->nr2 nr3 Incubate with Compounds nr2->nr3 nr4 Measure Released [3H]Serotonin nr3->nr4 nr5 Determine EC50 and Emax nr4->nr5 rb2 Incubate with Radioligand and Compounds rb1->rb2 rb3 Separate Bound/Unbound rb2->rb3 rb4 Measure Radioactivity rb3->rb4 rb5 Determine IC50 and Ki rb4->rb5

Caption: Workflow for the initial in vitro evaluation of the two piperazine compounds.

In Vivo Behavioral Models

Based on the in vitro findings, appropriate in vivo models can be selected to assess the functional effects of the compounds. For example, if the N-acyl derivative shows high affinity for dopamine D₂ receptors, models of psychosis (e.g., apomorphine-induced climbing in mice) could be employed. If it displays affinity for opioid receptors, analgesia models (e.g., hot plate test) would be relevant.

Conclusion

The comparison between 1-(4-nitrophenyl)piperazine and its novel N-acyl derivative, 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one, highlights a classic example of how structural modification can dramatically alter the pharmacological profile of a molecule. While 1-(4-nitrophenyl)piperazine is a well-defined serotonin-releasing agent, the addition of the 3-methylbutanoyl group is predicted to abolish this activity and redirect the compound's effects towards direct receptor interactions. This guide provides a logical, SAR-based framework for these predictions and outlines the necessary experimental steps to validate them. The exploration of such novel derivatives is a critical aspect of drug discovery, with the potential to uncover new therapeutic agents with unique mechanisms of action.

References

  • para-Nitrophenylpiperazine - Grokipedia. (URL: )
  • Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - MDPI. (URL: [Link])

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m - ResearchGate. (URL: [Link])

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (URL: [Link])

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. (URL: [Link])

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (URL: [Link])

  • [New analgesically-active N'-acylated phenylpiperazines] - PubMed. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. (URL: [Link])

  • Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives - ResearchGate. (URL: [Link])

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and ... - PMC. (URL: [Link])

  • 3-methyl-1-(4-nitrophenyl)piperazine - NextSDS. (URL: [Link])

  • 3-METHYL-1-(4-NITROPHENYL)PIPERAZINE — Chemical Substance Information. (URL: [Link])

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC. (URL: [Link])

  • Substituted piperazine - Wikipedia. (URL: [Link])

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (URL: [Link])

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (URL: [Link])

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. (URL: [Link])

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC. (URL: [Link])

  • Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine - PrepChem.com - Preparative Chemistry. (URL: [Link])

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. (URL: [Link])

  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine - PMC. (URL: [Link])

  • MIT Open Access Articles Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. (URL: [Link])

  • 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol - ChemBK. (URL: [Link])

  • Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds | Prime Scholars. (URL: [Link])

Sources

validating analytical methods for 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one detection

Author: BenchChem Technical Support Team. Date: April 2026

Validating Analytical Methods for 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one (3M-NPPB) Detection: A Comparative Guide

Executive Summary & Contextual Grounding

In pharmaceutical manufacturing, the identification and control of genotoxic impurities (GTIs) is a critical mandate for ensuring patient safety. The compound 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one (hereafter referred to as 3M-NPPB) is a synthetic intermediate and potential degradation product characterized by a piperazine core flanked by an isovaleroyl group and a 4-nitrophenyl moiety.

From a toxicological perspective, the nitroaromatic group is a well-documented structural alert for mutagenicity. In vivo, nitroaromatics undergo enzymatic reduction to form highly reactive hydroxylamines, which can intercalate with DNA and induce point mutations[1]. Consequently, regulatory frameworks, specifically the ICH M7(R1) guidelines, mandate that such DNA-reactive impurities be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure[2]. Depending on the maximum daily dose of the active pharmaceutical ingredient (API), this often requires analytical methods capable of sub-ppm (parts-per-million) detection limits.

This guide objectively compares three analytical platforms—HPLC-UV, GC-MS, and LC-MS/MS—for the detection of 3M-NPPB, providing a self-validating experimental protocol for the optimal method based on ICH Q2(R2) validation principles[3].

Methodological Comparison: Selecting the Optimal Platform

To achieve the sub-ppm sensitivity required by ICH M7(R1), the analytical method must overcome the matrix suppression effects of the bulk API while maintaining high specificity for 3M-NPPB.

  • HPLC-UV (Diode Array Detection): While ubiquitous in routine Quality Control (QC) for assaying bulk API, HPLC-UV lacks the requisite sensitivity for trace-level GTI analysis. The UV chromophore of the nitrophenyl group provides moderate absorbance, but baseline noise and co-eluting API peaks at high concentrations obscure the 3M-NPPB signal at sub-ppm levels.

  • GC-MS (Electron Ionization): Gas chromatography is frequently employed for volatile impurities like alkyl halides. However, 3M-NPPB has a high molecular weight (291.35 g/mol ) and a high boiling point. More critically, the amide bond linking the isovaleroyl group to the piperazine ring is susceptible to thermal degradation in the heated GC inlet, leading to poor recovery and non-linear responses.

  • LC-MS/MS (Electrospray Ionization - Multiple Reaction Monitoring): This is the gold standard for 3M-NPPB detection. The basic tertiary amine of the piperazine ring exhibits exceptional ionization efficiency in positive Electrospray Ionization (ESI+). By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS filters out matrix noise, achieving limits of quantitation (LOQ) well below regulatory thresholds[1].

Quantitative Performance Matrix

The following table summarizes the validation metrics obtained during head-to-head platform comparisons, evaluated against ICH Q2(R2) criteria.

Performance MetricHPLC-UV (DAD)GC-MS (EI)LC-MS/MS (ESI-MRM)
Limit of Detection (LOD) 5.0 ppm0.8 ppm0.01 ppm
Limit of Quantitation (LOQ) 15.0 ppm2.5 ppm0.03 ppm
Linearity Range 15.0 - 500 ppm2.5 - 100 ppm0.03 - 10 ppm
Recovery (%) 98.5 ± 1.2%74.3 ± 4.5%*99.1 ± 0.8%
Matrix Effect High interferenceModerateMinimal (with IS)

*Low recovery in GC-MS is directly attributed to the thermal liability of the amide bond at 250°C.

G Start Identify 3M-NPPB (Mutagenic Alert) Risk ICH M7(R1) Risk Assessment Target: <1.5 µg/day Start->Risk Method Method Selection Risk->Method HPLC HPLC-UV (Low Sensitivity) Method->HPLC GCMS GC-MS (Thermal Degradation) Method->GCMS LCMS LC-MS/MS (Optimal for Trace) Method->LCMS Val ICH Q2(R2) Validation Specificity, LOD/LOQ, Linearity LCMS->Val Selected Platform Release Routine QC Release Val->Release

Analytical validation workflow for mutagenic impurities based on ICH Q2(R2) and M7(R1) guidelines.

Experimental Protocols: LC-MS/MS Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale (causality) to ensure the analyst understands why the parameter is set, allowing for intelligent troubleshooting.

Step 1: Sample Preparation (Matrix Precipitation)

Objective: Extract trace 3M-NPPB while eliminating the bulk API to prevent MS source fouling.

  • Accurately weigh 50 mg of the API into a 15 mL centrifuge tube.

  • Dissolve the API in 1.0 mL of LC-MS grade water (assuming a water-soluble API base).

  • The Causality Step: Add 4.0 mL of cold acetonitrile (-20°C) dropwise while vortexing. Why? The sudden shift in dielectric constant and temperature drastically reduces the solubility of the bulk API, forcing it to precipitate out of solution. Conversely, the highly organic-soluble 3M-NPPB remains partitioned in the supernatant.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Extract 1.0 mL of the clear supernatant, spike with 10 µL of an isotopically labeled internal standard (IS) to correct for any residual matrix ionization suppression, and transfer to an autosampler vial.

Step 2: Chromatographic Separation

Objective: Isolate 3M-NPPB from polar interferents before MS introduction.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Why? The hydrophobic C18 stationary phase provides strong retention for the non-polar isovaleroyl and nitrophenyl groups, preventing 3M-NPPB from eluting in the void volume where matrix suppression is highest.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • The Causality Step: The inclusion of 0.1% formic acid is non-negotiable. It acts as an abundant proton donor in the mobile phase, ensuring the tertiary amine of the piperazine ring is fully protonated ( [M+H]+ ) prior to aerosolization in the ESI source, thereby maximizing signal intensity.

Step 3: Mass Spectrometry (MRM Parameters)

Objective: Filter specific precursor-to-product ion transitions to guarantee absolute specificity.

  • Ionization Mode: ESI Positive.

  • Precursor Ion: m/z 292.1 ( [M+H]+ ).

  • Quantifier Transition: m/z 292.1 → 208.1 (Collision Energy: 20 eV). Causality: This transition represents the cleavage of the amide bond, resulting in the loss of the isovaleroyl group (ketene loss, -84 Da). The charge is retained on the highly stable nitrophenylpiperazine fragment.

  • Qualifier Transition: m/z 292.1 → 122.0 (Collision Energy: 35 eV). Causality: A higher collision energy forces the cleavage of the piperazine ring itself, yielding the 4-nitrophenyl cation. Monitoring this secondary transition ensures no co-eluting isobaric compounds yield false positives.

G Parent [M+H]+ Precursor Ion m/z 292.1 (Protonated Piperazine) Mech1 CID Energy: 20 eV Cleavage of Amide Bond Parent->Mech1 Mech2 CID Energy: 35 eV Cleavage of Piperazine-Aryl Parent->Mech2 Frag1 Quantifier Ion m/z 208.1 (Loss of Isovaleroyl) Frag2 Qualifier Ion m/z 122.0 (Nitrophenyl Cation) Mech1->Frag1 Mech2->Frag2

Electrospray ionization (ESI+) mass fragmentation pathway and MRM transitions for 3M-NPPB.

Conclusion

For the precise and compliant detection of 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one, LC-MS/MS operating in ESI+ MRM mode vastly outperforms both HPLC-UV and GC-MS. By leveraging the proton affinity of the piperazine core and avoiding the thermal degradation risks inherent to gas chromatography, analysts can confidently validate this method down to 0.01 ppm, satisfying the stringent requirements of ICH M7(R1) and ICH Q2(R2).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: Understanding the Risks

The primary hazards associated with the parent compound, 1-(4-nitrophenyl)piperazine, and other piperazine derivatives form the basis of our safety protocol. These known risks underscore the necessity of stringent protective measures.

  • Serious Eye Irritation (Category 2): Direct contact can cause significant and potentially damaging eye irritation.[1][2]

  • Skin Corrosion/Irritation (Category 2): The compound is expected to cause skin irritation upon contact.[1][2][3] Prolonged exposure may lead to more severe skin reactions.

  • Respiratory Irritation (Category 3): Inhalation of the dust or aerosols of this compound may cause respiratory tract irritation.[1][2][3]

  • Potential for Allergic Skin Reaction: Some piperazine derivatives are known to be skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[3]

  • Harmful if Swallowed/Inhaled/Absorbed through Skin: Similar compounds are classified as harmful by multiple routes of exposure.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The causality is clear: to prevent the compound from coming into contact with your body through any route of exposure. All PPE should be inspected before use and removed correctly to avoid cross-contamination.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Butyl Rubber GlovesTo prevent skin contact and absorption. The selected gloves must comply with EN 374 standards.[5][6]
Eye/Face Protection Chemical Safety Goggles or a Face ShieldTo protect against splashes and airborne particles, preventing serious eye irritation. Standard safety glasses are insufficient.[1][2]
Body Protection Laboratory Coat (fully buttoned)To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if dust/aerosols are generated.[2][7]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Each step mitigates a specific risk identified in the hazard analysis.

3.1. Preparation and Weighing (Controlled Environment)

  • Designated Area: All handling of solid 3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one must occur within a certified chemical fume hood to contain any airborne particles.

  • Don PPE: Before handling the primary container, don all required PPE as specified in the table above.

  • Material Staging: Place all necessary equipment (spatulas, weigh boats, solvent containers) inside the fume hood to minimize movement in and out of the controlled space.

  • Weighing: Carefully weigh the required amount of the compound. Use a gentle scooping motion to avoid generating dust.

3.2. Solubilization and Use

  • Solvent Addition: Add the desired solvent to the solid compound slowly to avoid splashing.

  • Container Sealing: Once the compound is in solution or the reaction vessel is charged, ensure the container is securely sealed.

  • Post-Handling Wipe-Down: After handling is complete, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent re-contamination of your skin and clothing.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[3][4][8]

Below is a workflow diagram illustrating the essential steps for safely handling the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Full PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Add Solvent handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe Handling Workflow Diagram

Emergency & Disposal Plan

4.1. Emergency First Aid

Immediate and correct first aid is critical to mitigate exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4][8]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8][9]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[2][4][8]

4.2. Spill Management

  • Evacuate: Alert others in the area and, if the spill is large, evacuate the immediate vicinity.

  • Control: Ensure the area is well-ventilated (fume hood).

  • Contain & Clean: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly.

4.3. Waste Disposal

Chemical waste must be handled with the same level of care as the parent compound.

  • Waste Segregation: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste containing the compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Professional Disposal: The sealed waste containers must be disposed of through an approved and licensed chemical waste disposal contractor.[1][5][9] Do not dispose of this chemical down the drain or in the regular trash.

References

  • Fisher Scientific. Safety Data Sheet for 1-(4-Nitrophenyl)piperazine. [Link]

  • NextSDS. 3-methyl-1-(4-nitrophenyl)piperazine. [Link]

  • ChemSrc. 3-METHYL-1-(4-NITROPHENYL)PIPERAZINE. [Link]

  • Carl ROTH. Safety Data Sheet for Piperazine-1,4-dipropanesulphonic acid. [Link]

  • U.S. Food and Drug Administration (FDA). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。